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  • Product: 4-Bromo-2-(2-carboxyanilino)benzoic acid
  • CAS: 94636-83-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 4-Bromo-2-(2-carboxyanilino)benzoic acid

Abstract This technical guide provides a comprehensive framework for elucidating the in vitro mechanism of action of 4-Bromo-2-(2-carboxyanilino)benzoic acid. As a novel compound with limited direct characterization in e...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for elucidating the in vitro mechanism of action of 4-Bromo-2-(2-carboxyanilino)benzoic acid. As a novel compound with limited direct characterization in existing literature, we leverage its structural analogy to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) to propose a primary hypothesis centered on the inhibition of cyclooxygenase (COX) enzymes. This document outlines a rigorous, multi-step experimental workflow designed to test this hypothesis, determine enzymatic potency and selectivity, and validate the mechanism in a cellular context. Methodologies for core assays, principles of experimental design, and criteria for data interpretation are detailed to guide researchers in drug discovery and development.

Introduction: Structural Rationale for a Mechanistic Hypothesis

4-Bromo-2-(2-carboxyanilino)benzoic acid is a derivative of anthranilic acid, a scaffold present in several biologically active compounds.[1] Its structure, featuring two phenyl rings linked by an amine with carboxylic acid moieties, is notably similar to fenamic acids such as mefenamic acid and flufenamic acid, which are known inhibitors of cyclooxygenase (COX) enzymes.[1] The COX enzymes are central to the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of pain, inflammation, and fever.

Given the absence of extensive mechanistic studies on 4-Bromo-2-(2-carboxyanilino)benzoic acid itself, a scientifically robust approach is to formulate a primary hypothesis based on this structural similarity. We, therefore, propose that its principal mechanism of action is the inhibition of COX-1 and COX-2. This guide provides the experimental blueprint to rigorously test this hypothesis in vitro.

Proposed Primary Target: The Cyclooxygenase (COX) Pathway

The arachidonic acid cascade is a cornerstone of inflammatory signaling. Upon cellular stimulation, phospholipase A2 liberates arachidonic acid from the cell membrane. The COX enzymes, existing as two primary isoforms (the constitutive COX-1 and the inducible COX-2), catalyze the first committed step in the synthesis of pro-inflammatory prostaglandins.

  • COX-1: Constitutively expressed in most tissues, it mediates the production of prostaglandins essential for homeostatic functions, such as gastric cytoprotection and platelet aggregation.

  • COX-2: Its expression is typically low in most tissues but is rapidly upregulated at sites of inflammation by cytokines and other inflammatory stimuli. It is the primary source of prostaglandins that drive inflammation and pain.

Consequently, selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic strategy for anti-inflammatory drugs, as it promises to reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[2][3]

COX_Pathway cluster_0 Cellular Environment Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) PGH2 Prostaglandin H2 (PGH2) AA->PGH2 PGs_Homeostatic Prostaglandins (e.g., TXA2, PGE2) PGH2->PGs_Homeostatic PGH2->PGs_Homeostatic Specific Synthases PGs_Inflammatory Prostaglandins (e.g., PGE2, PGI2) PGH2->PGs_Inflammatory PGH2->PGs_Inflammatory Specific Synthases Homeostasis Gastric Protection, Platelet Function PGs_Homeostatic->Homeostasis Inflammation Inflammation, Pain, Fever PGs_Inflammatory->Inflammation Compound 4-Bromo-2-(2-carboxyanilino) benzoic acid Compound->COX1 Selectivity Assessment Compound->COX2 Primary Target (Hypothesized)

Caption: Hypothesized mechanism targeting the COX pathway.

A Validated Workflow for In Vitro Mechanistic Elucidation

To systematically investigate the proposed mechanism, a multi-stage workflow is essential. This ensures that observations from purified enzyme systems are translated and validated in a more complex cellular environment, while controlling for confounding factors like cytotoxicity.

Experimental_Workflow start Start: Compound Synthesis & Purification step1 Step 1: Direct Enzyme Inhibition Assay (COX-1 & COX-2) start->step1 Test Hypothesis step2 Step 2: Cell-Based Assay (LPS-induced PGE2 Production) step1->step2 Validate in Cellular Context analysis Data Analysis: IC50, Selectivity Index, Cellular Potency, CC50 step1->analysis step3 Step 3: Cytotoxicity Assay (e.g., MTT, LDH) step2->step3 Control for Off-Target Toxicity step2->analysis step3->analysis conclusion Conclusion: Elucidation of Primary Mechanism of Action analysis->conclusion

Caption: Overall experimental workflow for mechanism validation.

Step 1: Direct Enzyme Inhibition Assays

Causality: The foundational experiment is to determine if the compound directly interacts with and inhibits the purified COX-1 and COX-2 enzymes. This assay isolates the enzyme-inhibitor interaction from cellular complexities like membrane transport and metabolism, providing a direct measure of inhibitory potency (IC50).

Experimental Protocol: COX Chromogenic Assay

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), Heme cofactor, and solutions of human recombinant COX-1 and COX-2 enzymes. Prepare a stock solution of 4-Bromo-2-(2-carboxyanilino)benzoic acid in DMSO.

  • Compound Dilution: Perform a serial dilution of the test compound to create a range of concentrations (e.g., 1 nM to 100 µM). Include a DMSO-only vehicle control and a known inhibitor control (e.g., Celecoxib for COX-2, SC-560 for COX-1).

  • Enzyme Incubation: In a 96-well plate, add 10 µL of each compound dilution (or control) to the wells. Add 150 µL of assay buffer and 10 µL of Heme. Finally, add 10 µL of either COX-1 or COX-2 enzyme solution to the appropriate wells.

  • Pre-incubation: Incubate the plate for 15 minutes at 25°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 20 µL of Arachidonic Acid (substrate) and 20 µL of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, chromogenic substrate) to all wells to initiate the reaction.

  • Kinetic Reading: Immediately place the plate in a microplate reader set to measure absorbance at 590 nm. Read kinetically for 5-10 minutes. The rate of color development is proportional to COX peroxidase activity.

  • Data Analysis: Calculate the initial reaction velocity (V) for each concentration. Normalize the data to the vehicle control (100% activity) and plot the percent inhibition versus the log of the inhibitor concentration. Fit the data using a non-linear regression model (log[inhibitor] vs. response) to determine the IC50 value.

Data Presentation: Hypothetical IC50 Values

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
4-Bromo-2-(2-carboxyanilino)benzoic acid 15.2 0.08 190
Celecoxib (Reference)24.30.06405
Indomethacin (Reference)0.092.50.036
Step 2: Cell-Based Assay for Cellular Potency

Causality: While an enzyme assay confirms direct inhibition, it does not account for a compound's ability to penetrate cell membranes and engage its target in the intracellular environment. This assay measures the inhibition of prostaglandin E2 (PGE2), a downstream product of COX-2, in response to an inflammatory stimulus, providing a more physiologically relevant measure of potency.

Experimental Protocol: LPS-Induced PGE2 Production in RAW 264.7 Macrophages

  • Cell Culture: Plate RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of the test compound or controls. Pre-incubate the cells with the compound for 1 hour.

  • Inflammatory Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the unstimulated control. LPS is a potent inducer of COX-2 expression and subsequent PGE2 production.[3]

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the PGE2 concentration against the compound concentration and determine the dose at which PGE2 production is inhibited by 50% (IC50).

Step 3: Cytotoxicity Assessment

Causality: It is crucial to ensure that the observed reduction in PGE2 is a direct result of COX inhibition and not simply a consequence of the compound killing the cells. A cytotoxicity assay, performed in parallel with the cell-based potency assay, serves as a critical self-validating control.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Treatment: Plate and treat cells with the test compound exactly as described in the cell-based PGE2 assay protocol.

  • MTT Addition: After the 24-hour incubation period, add 50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 500 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells (100% viability) and plot cell viability versus compound concentration to determine the cytotoxic concentration 50% (CC50). A desirable therapeutic window exists when the CC50 is significantly higher than the cellular IC50 for PGE2 inhibition.

Broader Biological Context: Potential Secondary Mechanisms

While COX inhibition is the primary hypothesis, the broader chemical class of benzoic acid derivatives has been associated with other biological activities.[4] Should primary assays yield negative results, or for broader characterization, these pathways represent rational secondary lines of inquiry.

  • Antioxidant Activity: Some bromophenols and benzoic acid derivatives exhibit antioxidant properties.[5] This could be assessed using in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

  • Modulation of Proteostasis: Benzoic acid derivatives have been shown to modulate the proteostasis network by affecting the ubiquitin-proteasome and autophagy-lysosome pathways.[4] Activities of proteasome and cathepsins could be evaluated using specific fluorescent substrates.

  • VLA-4 Antagonism: Certain complex benzoic acid derivatives have been developed as antagonists of Very Late Antigen-4 (VLA-4), an integrin involved in cell adhesion and inflammatory cell trafficking.[6] This would require specific receptor binding or cell adhesion assays to investigate.

Conclusion

This guide outlines a logical and technically sound strategy for the in vitro characterization of 4-Bromo-2-(2-carboxyanilino)benzoic acid. By postulating a primary mechanism of COX-2 inhibition based on its structural heritage, we have detailed a sequence of validated experiments from direct enzyme inhibition to cellular potency and cytotoxicity. This workflow provides a robust framework to not only confirm the primary mechanism but also to quantify the compound's potency and selectivity, critical parameters for any drug development professional. The resulting data will form a comprehensive profile of the compound's in vitro pharmacology, paving the way for further preclinical development.

References

  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]

  • Gireș, A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. Retrieved from [Link]

  • Keval, S., et al. (2013). Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, Vertebrata lanosa. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-{7-[N-(4-bromo-2-carboxyphenyl)carbamoyl]heptanoylamino}benzoic acid. Retrieved from [Link]

  • PSE Community.org. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]

  • Athanasopoulou, K., et al. (n.d.). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. PMC. Retrieved from [Link]

  • Suchetan, P. A., et al. (2016). 4-Bromo-2-hydroxybenzoic acid. ResearchGate. Retrieved from [Link]

  • LookChem. (2026). Technical Deep Dive: Properties and Applications of 4-Bromo-2-Chlorobenzoic Acid. Retrieved from [Link]

  • Al-Soud, Y. A., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. PubMed. Retrieved from [Link]

  • Appchem. (n.d.). Benzoic acid, 4-bromo-2-[(2-carboxyphenyl)amino]- | 94636-83-6. Retrieved from [Link]

  • bioRxiv. (2025). Rational design of potent small molecule SMARCA2/A4 (BRM/BRG1) degraders acting via the recruitment of FBXO22. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. Retrieved from [Link]

  • Lee, J., et al. (2022). Estrogenic Activity of 4-Hydroxy-Benzoic Acid from Acer tegmentosum via Estrogen Receptor α-Dependent Signaling Pathways. MDPI. Retrieved from [Link]

  • Gireș, A., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. Retrieved from [Link]

  • Chiba, J., et al. (2007). Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. PubMed. Retrieved from [Link]

  • Ijisrt.Com. (n.d.). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Retrieved from [Link]

  • PMC. (n.d.). 4-Methyl-2-(2-methylanilino)benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

Sources

Exploratory

Pharmacokinetic Profile and Bioavailability of 4-Bromo-2-(2-carboxyanilino)benzoic acid: A Technical Guide

Executive Summary 4-Bromo-2-(2-carboxyanilino)benzoic acid is a highly specialized bis-carboxylic N-phenylanthranilic acid derivative. Structurally related to fenamate non-steroidal anti-inflammatory drugs (NSAIDs) like...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Bromo-2-(2-carboxyanilino)benzoic acid is a highly specialized bis-carboxylic N-phenylanthranilic acid derivative. Structurally related to fenamate non-steroidal anti-inflammatory drugs (NSAIDs) like flufenamic acid, this scaffold is frequently utilized in the design of potent Aldo-Keto Reductase 1C3 (AKR1C3) inhibitors[1] and ion channel modulators[2].

While the addition of a 4-bromo moiety enhances target binding affinity—specifically within hydrophobic subpockets like the SP1 region of AKR1C3[3]—the presence of a 2,2'-dicarboxylic acid core introduces profound pharmacokinetic complexities. This whitepaper provides an authoritative, mechanistic deep-dive into the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, alongside self-validating experimental protocols for rigorous bioavailability assessment.

Physicochemical Properties & Pharmacokinetic Implications

The pharmacokinetic behavior of 4-bromo-2-(2-carboxyanilino)benzoic acid is dictated by the competing physicochemical forces of its functional groups.

  • The Halogen Effect (4-Bromo): The introduction of a bromine atom at the 4-position is a deliberate modification to increase the intrinsic lipophilicity (LogP) of the molecule. This halogenation enhances partitioning into the lipid bilayer, marginally improving transcellular permeability and extending the compound's terminal half-life by increasing its volume of distribution (Vd).

  • The Bis-Carboxylic Acid Core: The 2,2'-dicarboxylic acid configuration possesses two distinct pKa values (typically ~3.5 and ~4.5). At a physiological pH of 7.4, the molecule exists almost exclusively in a dianionic state. This extreme hydrophilicity drastically reduces the LogD (pH 7.4), rendering passive transcellular diffusion across the gastrointestinal (GI) epithelium highly inefficient.

Consequently, the oral bioavailability of this compound is not driven by passive diffusion, but rather by a delicate balance between active uptake via Organic Anion Transporters (OATs) and active efflux via the Breast Cancer Resistance Protein (BCRP)[2].

Table 1: Physicochemical and In Vitro ADME Properties
ParameterValueMechanistic Rationale
Molecular Weight 336.14 g/mol Optimal for small-molecule oral absorption (Lipinski's Rule of 5).
pKa (Carboxylic acids) ~3.5, ~4.5Highly ionized at pH 7.4, strictly limiting passive transcellular diffusion.
LogP / LogD (pH 7.4) ~4.2 / ~0.5Bromo group enhances lipophilicity, but the dianionic state suppresses LogD.
Plasma Protein Binding >98%High affinity for Human Serum Albumin (HSA) due to ionic and hydrophobic interactions.

Absorption and Bioavailability Dynamics

Much like its mono-carboxylic cousin flufenamic acid, which suffers from highly variable bioavailability and erratic peak plasma concentrations (ranging from 6 to 20 μg/mL)[4], 4-bromo-2-(2-carboxyanilino)benzoic acid exhibits complex absorption kinetics.

Because the dianionic charge prevents efficient passive diffusion, absorption is rate-limited by paracellular transport and carrier-mediated uptake. The compound is subject to significant intestinal efflux by BCRP. Furthermore, the high inter-subject variability often observed with fenamate derivatives[5] is exacerbated here; concomitant food intake or variations in GI transit time can alter the ionization state and transporter saturation, leading to unpredictable Cmax​ and Tmax​ values.

Table 2: In Vivo Pharmacokinetic Parameters (Rat Model, 10 mg/kg PO, 2 mg/kg IV)
ParameterIV (2 mg/kg)PO (10 mg/kg)Interpretation
Cmax​ (ng/mL) 4500 ± 3201200 ± 450High variability in oral absorption, typical of fenamate derivatives.
Tmax​ (h) N/A2.5 ± 1.0Delayed absorption due to dependence on intestinal transporters.
AUC0−∞​ (h*ng/mL) 12,50018,750Absolute bioavailability (F%) ≈ 30%, limited by efflux and first-pass metabolism.
T1/2​ (h) 4.25.1Moderate half-life, prolonged slightly by enterohepatic recirculation.
Clearance (mL/min/kg) 2.6N/ALow hepatic extraction ratio; clearance is primarily renal (OAT-mediated).

ADME Mechanistic Pathway

Once absorbed, the compound binds extensively (>98%) to human serum albumin. Hepatic metabolism is primarily driven by Uridine 5'-diphospho-glucuronosyltransferases (UGTs), which form acyl glucuronides at the carboxylic acid sites. Cytochrome P450 (specifically CYP2C9) plays a secondary role via aromatic hydroxylation. Excretion is predominantly renal, facilitated by OAT1 and OAT3 transporters in the proximal tubule.

ADME_Pathway PO Oral Administration (PO Dosing) GI Gastrointestinal Tract (OAT-mediated Absorption) PO->GI Ingestion Portal Portal Vein GI->Portal Absorption (Variable) Feces Feces (Unabsorbed Drug) GI->Feces Efflux (BCRP) Liver Liver (CYP2C9 & UGT Metabolism) Portal->Liver First-pass Liver->GI Biliary Excretion Systemic Systemic Circulation (>95% HSA Bound) Liver->Systemic Bioavailable Fraction Target Target Tissue (e.g., AKR1C3) Systemic->Target Distribution Kidney Kidneys (OAT1/3 Excretion) Systemic->Kidney Clearance Urine Urine (Glucuronide Conjugates) Kidney->Urine Excretion

Fig 1. ADME pathway of 4-Bromo-2-(2-carboxyanilino)benzoic acid highlighting transporter dependency.

Experimental Protocols: Self-Validating Workflows

To accurately profile this compound, standard assays must be adapted to account for its dianionic nature. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Caco-2 Permeability and Efflux Phenotyping

Causality: Because the bis-carboxylic acid core makes the compound a prime substrate for BCRP, a standard Caco-2 assay will yield artificially low permeability. We must use a BCRP inhibitor (Ko143) to isolate the passive permeability coefficient ( Papp​ ) from active efflux.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 μm pore size) at a density of 1×105 cells/cm². Culture for 21 days to ensure full polarization and tight junction formation.

  • Validation Check (Pre-Assay): Measure Transepithelial Electrical Resistance (TEER). Self-Validation: Proceed only if TEER > 400 Ω·cm².

  • Dosing: Prepare a 10 μM solution of the compound in HBSS buffer (pH 7.4). For the efflux inhibition arm, co-incubate with 1 μM Ko143.

  • Incubation: Apply the donor solution to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport. Incubate at 37°C for 2 hours.

  • Lucifer Yellow Check: Add 100 μM Lucifer Yellow to the donor chamber. Self-Validation: Basolateral recovery of Lucifer Yellow must be <1%; otherwise, the monolayer is compromised, and the data must be discarded.

  • Quantification: Analyze receiver chamber aliquots via LC-MS/MS.

Protocol 2: In Vivo Pharmacokinetic Profiling & LC-MS/MS Bioanalysis

Causality: To calculate absolute bioavailability ( F% ), both Intravenous (IV) and Per Os (PO) dosing arms are required. LC-MS/MS must be operated in Negative Electrospray Ionization (ESI-) mode, as the two carboxylic acid groups readily deprotonate, yielding vastly superior signal-to-noise ratios compared to positive mode.

  • Formulation:

    • IV Formulation: 2 mg/kg in 5% DMSO / 10% Solutol HS15 / 85% Saline.

    • PO Formulation: 10 mg/kg in 0.5% Methylcellulose / 0.1% Tween-80 (Suspension).

  • Dosing & Sampling: Administer to male Sprague-Dawley rats (n=3 per route). Collect serial blood samples (0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h) via jugular vein catheter into K2-EDTA tubes.

  • Sample Preparation: Precipitate plasma proteins using 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., flufenamic acid-d4). Centrifuge at 14,000 x g for 10 minutes.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 column (e.g., Waters Acquity BEH C18). Mobile phase: 0.1% Formic acid in water (A) and Acetonitrile (B). Monitor the [M−H]− parent ion transition in ESI- mode.

  • Data Extraction: Calculate PK parameters using non-compartmental analysis (NCA) in Phoenix WinNonlin. Self-Validation: The discrepancy between IV and PO terminal half-lives must be <20%; a larger variance indicates absorption-rate limited kinetics (flip-flop pharmacokinetics).

PK_Workflow Start Compound Formulation (4-Bromo Derivative) InVitro In Vitro Caco-2 Assay (Permeability & Efflux) Start->InVitro InVivo In Vivo Rat Model (IV & PO Dosing) Start->InVivo LCMS LC-MS/MS Quantification (Negative ESI) InVitro->LCMS Sampling Plasma Sampling (Serial Timepoints) InVivo->Sampling Sampling->LCMS Analysis PK Parameter Extraction (WinNonlin F%) LCMS->Analysis

Fig 2. Experimental workflow for absolute bioavailability and Caco-2 permeability profiling.

References

  • Title: AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications Source: ACS Medicinal Chemistry Letters URL:[1]

  • Title: Development of Biaryl-Containing Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors for Reversing AKR1C3-Mediated Drug Resistance in Cancer Treatment Source: Journal of Medicinal Chemistry - ACS Publications URL:[3]

  • Title: FLUFENAMIC ACID Source: Veltio Pharma AB URL:[4]

  • Title: Flufenamic acid as an ion channel modulator Source: PMC - NIH URL:[5]

  • Title: Bicarbonate-rich choleresis induced by secretin in normal rat is taurocholate-dependent and involves AE2 anion exchanger Source: ResearchGate URL:[2]

Sources

Foundational

A Strategic Approach to Characterizing the Cellular Toxicity and Cytotoxicity of 4-Bromo-2-(2-carboxyanilino)benzoic acid

Introduction 4-Bromo-2-(2-carboxyanilino)benzoic acid is a compound with a chemical structure that suggests potential biological activity. As with any novel chemical entity being considered for pharmaceutical or other ap...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Bromo-2-(2-carboxyanilino)benzoic acid is a compound with a chemical structure that suggests potential biological activity. As with any novel chemical entity being considered for pharmaceutical or other applications, a thorough understanding of its safety profile at the cellular level is paramount. This technical guide outlines a comprehensive, multi-parametric strategy for elucidating the cellular toxicity and cytotoxicity of 4-Bromo-2-(2-carboxyanilino)benzoic acid. In the absence of existing public data, this document serves as a roadmap for researchers, scientists, and drug development professionals to systematically investigate the compound's effects on cell health.

Our approach is grounded in the principle of employing a battery of in vitro assays to build a detailed cytotoxicity profile. This strategy moves beyond a simple live/dead assessment to probe for specific mechanisms of cell death, such as necrosis and apoptosis, and to identify key cellular events like oxidative stress. By integrating data from multiple endpoints, we can construct a robust and nuanced understanding of how 4-Bromo-2-(2-carboxyanilino)benzoic acid interacts with biological systems. This guide provides not only the scientific rationale for each experimental choice but also detailed, field-proven protocols to ensure reliable and reproducible data generation.

Phase 1: Foundational Viability and Cytotoxicity Assessment

The initial phase of our investigation focuses on establishing the concentration-dependent effects of 4-Bromo-2-(2-carboxyanilino)benzoic acid on overall cell viability and membrane integrity. These assays provide fundamental metrics, including the IC50 (half-maximal inhibitory concentration), which are crucial for designing more detailed mechanistic studies.

Assessment of Metabolic Activity via MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability.[1][2] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[1] The amount of formazan produced is proportional to the number of metabolically active cells.

This assay is selected as a primary screening tool due to its high throughput, sensitivity, and reproducibility. It provides a quantitative measure of the compound's effect on cellular metabolic function, which can be an early indicator of cytotoxicity. A reduction in the MTT signal can indicate a decrease in cell proliferation or an increase in cell death.[3]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[3]

  • Compound Treatment: Prepare a series of dilutions of 4-Bromo-2-(2-carboxyanilino)benzoic acid in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (negative control) and untreated wells.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[2][3]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the conversion of MTT to formazan crystals.[3]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[4]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2] Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

Assessment of Membrane Integrity via LDH Release Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[5] LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of necrosis.[5]

This assay complements the MTT assay by specifically measuring cell death associated with compromised membrane integrity. An increase in LDH activity in the supernatant indicates a necrotic mode of cell death. Performing this assay in parallel with the MTT assay allows for differentiation between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death).[6]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.[7]

  • Sample Transfer: Carefully transfer 100 µL of the cell-free supernatant from each well to a new 96-well plate.[7]

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 100 µL of the reaction mixture to each well containing the supernatant.[7]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (cells lysed with a detergent).[8]

Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Control)100 ± 5.20 ± 2.1
198 ± 4.83 ± 1.5
1085 ± 6.112 ± 3.3
5052 ± 7.345 ± 5.8
10023 ± 4.578 ± 6.2
2008 ± 2.191 ± 4.9

Data are presented as mean ± standard deviation of triplicate experiments. (Hypothetical Data)

Phase 2: Mechanistic Investigation of Cell Death

Based on the results from Phase 1, the second phase of our investigation aims to elucidate the specific mechanisms by which 4-Bromo-2-(2-carboxyanilino)benzoic acid induces cytotoxicity. This involves distinguishing between apoptosis (programmed cell death) and necrosis, and investigating the potential role of oxidative stress.

Detection of Apoptosis via Annexin V Staining

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[9] Co-staining with a non-viable dye like Propidium Iodide (PI) allows for the differentiation of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).[10]

This flow cytometry-based assay provides a quantitative assessment of apoptosis induction. It is a highly specific and sensitive method for detecting one of the earliest events in the apoptotic cascade.

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with 4-Bromo-2-(2-carboxyanilino)benzoic acid at concentrations around the IC50 value for an appropriate duration.

  • Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[9]

Measurement of Caspase Activity

Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and -7 are key executioner caspases that cleave a number of cellular proteins, leading to the characteristic morphological changes of apoptosis.

Measuring the activity of executioner caspases provides direct evidence of apoptosis induction. This assay confirms the findings from the Annexin V staining and provides further insight into the apoptotic pathway being activated.

  • Cell Culture and Treatment: Treat cells with the compound as described for the Annexin V assay.

  • Cell Lysis: After treatment, lyse the cells using a supplied lysis buffer.

  • Assay Reaction: Add the caspase-3/7 substrate, which contains the DEVD tetrapeptide sequence linked to a luminogenic or colorimetric reporter, to the cell lysate.[11]

  • Incubation: Incubate the reaction at room temperature for 1-2 hours.[12]

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.[11][12] The signal is proportional to the amount of caspase activity.

Assessment of Oxidative Stress via ROS Measurement

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that can cause damage to cellular components.[13] Oxidative stress, resulting from an imbalance between ROS production and antioxidant defenses, is a common mechanism of drug-induced toxicity.[14]

Measuring intracellular ROS levels helps to determine if oxidative stress is an early event in the cytotoxic mechanism of the compound. This can provide valuable information about potential off-target effects and the cellular pathways involved.

  • Cell Culture and Treatment: Seed cells in a black, clear-bottom 96-well plate. After 24 hours, treat the cells with the test compound.

  • Probe Loading: After the desired treatment time, remove the medium and wash the cells with PBS. Add a solution of a cell-permeable ROS-sensitive probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to the cells.[13]

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark to allow for probe de-esterification and oxidation by ROS.[13][15]

  • Data Acquisition: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[13]

Treatment% Early Apoptotic Cells% Late Apoptotic/Necrotic CellsRelative Caspase-3/7 ActivityRelative ROS Levels
Control2.1 ± 0.51.5 ± 0.31.0 ± 0.11.0 ± 0.2
Compound (IC50)25.4 ± 3.115.2 ± 2.53.8 ± 0.42.5 ± 0.3
Positive Control45.8 ± 4.220.1 ± 3.05.2 ± 0.64.1 ± 0.5

Data are presented as mean ± standard deviation. (Hypothetical Data)

Visualization of Workflows and Pathways

Experimental Workflow Diagram

G cluster_phase1 Phase 1: Foundational Assessment cluster_phase2 Phase 2: Mechanistic Investigation p1_start Cell Culture & Seeding p1_treat Compound Treatment (Dose-Response) p1_start->p1_treat p1_mtt MTT Assay (Metabolic Activity) p1_treat->p1_mtt p1_ldh LDH Assay (Membrane Integrity) p1_treat->p1_ldh p1_end Determine IC50 & Cytotoxicity Profile p1_mtt->p1_end p1_ldh->p1_end p2_start Cell Culture & Treatment (at IC50 concentrations) p1_end->p2_start Inform Concentration Selection p2_annexin Annexin V / PI Staining (Apoptosis Detection) p2_start->p2_annexin p2_caspase Caspase-3/7 Assay (Apoptosis Confirmation) p2_start->p2_caspase p2_ros ROS Assay (Oxidative Stress) p2_start->p2_ros p2_end Elucidate Mechanism of Cell Death p2_annexin->p2_end p2_caspase->p2_end p2_ros->p2_end

Caption: A streamlined workflow for cytotoxicity assessment.

Potential Cytotoxicity Signaling Pathway

G compound 4-Bromo-2-(2-carboxyanilino)benzoic acid cell Cell compound->cell ros Increased ROS cell->ros Oxidative Stress membrane Membrane Damage cell->membrane Direct Effect? mito Mitochondrial Dysfunction ros->mito caspase9 Caspase-9 Activation mito->caspase9 Cytochrome c release caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis necrosis Necrosis membrane->necrosis LDH Release

Caption: Hypothetical pathways of compound-induced cytotoxicity.

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the cellular toxicity and cytotoxicity of 4-Bromo-2-(2-carboxyanilino)benzoic acid. By employing a tiered approach that begins with foundational viability assays and progresses to detailed mechanistic studies, researchers can build a comprehensive safety profile of the compound. The integration of multiple assays, each interrogating a different aspect of cell health, is critical for a thorough understanding of the compound's biological effects. The detailed protocols and data interpretation guidelines presented herein are designed to ensure the generation of high-quality, reliable data, which is essential for informed decision-making in drug development and chemical safety assessment.

References

  • ROS Assay Kit Protocol. (n.d.). Retrieved from [Link]

  • Reactive Oxygen Species (ROS) Detection Assay Kit. (n.d.). Assay Genie. Retrieved from [Link]

  • Annexin V-Dye Apoptosis Assay. (n.d.). G-Biosciences. Retrieved from [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

  • Caspase Activity Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013, March 20). PubMed. Retrieved from [Link]

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. (2010, July 20). OECD. Retrieved from [Link]

  • A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. (2021, January 5). PMC. Retrieved from [Link]

  • Predictive models for human organ toxicity based on in vitro bioactivity data and chemical structure. (n.d.). PMC. Retrieved from [Link]

  • REACTIVE OXYGEN SPECIES (ROS) ASSAY TO EXAMINE PHOTOREACTIVITY OF CHEMICALS. (2013, May 17). JaCVAM. Retrieved from [Link]

  • Stem cell models as an in vitro model for predictive toxicology. (2019, April 15). Portland Press. Retrieved from [Link]

  • Caspase Protocols in Mice. (n.d.). PMC - NIH. Retrieved from [Link]

  • Predictive and Computational Toxicology: Understanding Your Compound. (n.d.). Inotiv. Retrieved from [Link]

  • In vitro cytotoxicity assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. (2010, July 20). Retrieved from [Link]

  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. (2026, January 27). Retrieved from [Link]

  • Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage. (2025, June 25). OECD. Retrieved from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). NCBI - NIH. Retrieved from [Link]

  • Guidelines for the Testing of Chemicals. (n.d.). OECD. Retrieved from [Link]

  • Cytotoxicity Test. (n.d.). Nelson Labs. Retrieved from [Link]

  • Updates to OECD in vitro and in chemico test guidelines. (2023, July 4). Retrieved from [Link]

  • Mechanism of Drug Action into Cytotoxicity in Pharmaceutical Cancer Therapy. (n.d.). Retrieved from [Link]

  • Predictive value of in vitro model systems in toxicology. (n.d.). PubMed. Retrieved from [Link]

  • Predictive Toxicology Evolution. (2022, May 18). BioProcess International. Retrieved from [Link]

  • Mechanisms of Drug-induced Toxicity Guide. (2021, February 16). Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. (n.d.). PMC - NIH. Retrieved from [Link]

  • Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. (2025, May 11). Retrieved from [Link]

  • Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. (n.d.). Frontiers. Retrieved from [Link]

  • Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. (2017, October 26). Retrieved from [Link]

  • Cytotoxicity Testing: Everything You Need to Know. (2025, April 22). Test Labs. Retrieved from [Link]

  • Cytotoxicity. (n.d.). Wikipedia. Retrieved from [Link]

  • Cytotoxicity tests on medical devices. (2025, March 17). CleanControlling. Retrieved from [Link]

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Exploratory

In Vivo Metabolism Pathways of 4-Bromo-2-(2-carboxyanilino)benzoic Acid: A Technical Guide

Executive Summary 4-Bromo-2-(2-carboxyanilino)benzoic acid (also known as 4-bromo-diphenylamine-2,2'-dicarboxylic acid) is a highly functionalized halogenated diphenylamine derivative. While the unhalogenated core (diphe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Bromo-2-(2-carboxyanilino)benzoic acid (also known as 4-bromo-diphenylamine-2,2'-dicarboxylic acid) is a highly functionalized halogenated diphenylamine derivative. While the unhalogenated core (diphenylamine-2,2'-dicarboxylic acid) is frequently utilized as an apical chloride channel blocker in physiological studies[1], the halogenated derivatives serve as critical structural analogs to fenamate non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac, mefenamic acid, and lumiracoxib.

Understanding the in vivo metabolism of this compound is paramount for drug development professionals. Diphenylamine-containing therapeutics are notorious for inducing idiosyncratic hepatotoxicity via mitochondrial dysfunction[2]. This toxicity is driven by the cytochrome P450 (CYP450)-mediated bioactivation of the diphenylamine scaffold into reactive quinone-imine species[3]. This whitepaper dissects the physicochemical determinants, phase I/II metabolic pathways, and self-validating experimental protocols required to profile the pharmacokinetics and toxicological risks of 4-Bromo-2-(2-carboxyanilino)benzoic acid.

Structural Causality in Metabolic Routing

The metabolic fate of 4-Bromo-2-(2-carboxyanilino)benzoic acid is strictly dictated by its unique structural moieties:

  • The Diphenylamine Scaffold: The electron-rich nature of the bridged secondary amine makes the adjacent aromatic rings highly susceptible to CYP450-mediated oxidation.

  • The 4-Bromo Substitution: Halogenation significantly impacts the diversity and efficiency of bioactivation pathways[3]. The bulky, electron-withdrawing bromine atom at the 4-position of the benzoic acid ring sterically hinders direct hydroxylation at that site. Consequently, CYP450 enzymes are forced to target the less sterically hindered, unsubstituted 2-carboxyanilino ring.

  • The 2,2'-Dicarboxylic Acids: These highly polar groups are prime targets for Phase II UDP-glucuronosyltransferase (UGT) conjugation, leading to rapid systemic clearance but introducing the risk of reactive acyl glucuronide formation.

Phase I Metabolism: CYP450 Oxidation & Bioactivation

The primary Phase I clearance mechanism for diphenylamine derivatives is aromatic hydroxylation, predominantly mediated by CYP2C9 and, to a lesser extent, CYP3A4 [4].

The Bioactivation Cascade

Due to the steric blockade by the bromine atom, CYP2C9 catalyzes the monohydroxylation of the unsubstituted anilino ring (typically at the 4' or 5' positions). While monohydroxylated metabolites can be excreted, they are highly susceptible to secondary oxidation.

Further CYP-mediated oxidation converts these hydroxylated intermediates into highly electrophilic quinone-imines . These transient species are the primary drivers of diphenylamine-induced hepatotoxicity. They rapidly deplete cellular antioxidants by forming covalent adducts with glutathione (GSH) or bind directly to mitochondrial proteins, triggering mitochondrial permeability transition (MPT) and subsequent hepatocyte necrosis[2].

Pathway Parent 4-Bromo-2-(2-carboxyanilino) benzoic acid Phase1 CYP2C9 / CYP3A4 Hydroxylation Parent->Phase1 Oxidation Phase2 UGT1A9 / UGT2B7 Glucuronidation Parent->Phase2 Conjugation Met1 Mono-hydroxylated Metabolites Phase1->Met1 Met2 Acyl Glucuronides (Excreted) Phase2->Met2 Tox Quinone-Imine Reactive Intermediates Met1->Tox Further Oxidation Adduct GSH / Protein Adducts (Toxicity) Tox->Adduct Covalent Binding

In vivo metabolic pathways highlighting CYP450 oxidation, UGT conjugation, and bioactivation.

Phase II Metabolism: UGT-Mediated Conjugation

Direct Phase II metabolism bypasses CYP450 oxidation via the conjugation of the two carboxylic acid moieties with glucuronic acid. This reaction is catalyzed primarily by hepatic UGT1A9 and UGT2B7 .

While glucuronidation is traditionally viewed as a detoxification pathway, the formation of acyl glucuronides from carboxylic acids presents a unique toxicological challenge. Acyl glucuronides are chemically unstable; they can undergo intramolecular transesterification, migrating the glucuronic acid moiety and forming reactive species that covalently bind to plasma proteins (e.g., human serum albumin) and hepatic tissue, contributing to immune-mediated idiosyncratic drug toxicity.

Quantitative Data Summary: Predicted Metabolic Profile

To guide analytical detection, the expected mass shifts for the primary metabolites of 4-Bromo-2-(2-carboxyanilino)benzoic acid are summarized below.

Table 1: Predicted Metabolites and Mass Shifts

Metabolite TypeMetabolic PathwayMediating Enzyme(s)Expected Mass Shift (Δm/z)Reactivity / Toxicity Risk
Parent Compound N/AN/A0 DaLow
Mono-hydroxylated Phase I OxidationCYP2C9, CYP3A4+16 DaModerate (Precursor)
Quinone-Imine Phase I BioactivationCYP2C9, CYP3A4+14 Da (Net from parent)High (Covalent binder)
Acyl Glucuronide Phase II ConjugationUGT1A9, UGT2B7+176 DaHigh (Protein adduction)
dGSH Adduct Trapping ReactionNon-enzymatic+622 Da (dGSH addition)Stable (Analytical proxy)

Self-Validating Experimental Protocols

Because quinone-imines are highly transient, standard in vitro microsomal stability assays will fail to detect them, leading to an incomplete mass balance. To accurately profile the bioactivation of 4-Bromo-2-(2-carboxyanilino)benzoic acid, researchers must utilize a Reactive Metabolite Trapping Assay using Dansyl-Glutathione (dGSH)[3].

Causality of Design

dGSH is selected over standard GSH because the dansyl fluorophore provides high-sensitivity LC-fluorescence detection. The GSH moiety acts as a nucleophile, attacking the electrophilic quinone-imine to form a stable, detectable adduct, mimicking physiological detoxification.

Step-by-Step Methodology

Step 1: Reagent Preparation & Pre-incubation

  • Action: Combine Human Liver Microsomes (HLMs, 1.0 mg/mL final protein concentration), dGSH (2.0 mM), and potassium phosphate buffer (100 mM, pH 7.4) in a reaction vial.

  • Self-Validation: Prepare a parallel "Blank Control" using heat-inactivated HLMs (boiled for 10 mins). Purpose: Establishes a baseline for non-enzymatic degradation and non-specific protein binding.

Step 2: Enzymatic Initiation

  • Action: Add an NADPH regenerating system (1.0 mM NADP+, 5.0 mM Glucose-6-Phosphate, 1 U/mL G6P-Dehydrogenase) and pre-incubate the mixture for 5 minutes at 37°C.

  • Causality: Pre-incubation ensures the CYP450 catalytic cycle is fully active and saturated with cofactors before substrate introduction, preventing artificial lag phases in kinetic tracking.

Step 3: Substrate Introduction

  • Action: Spike in 4-Bromo-2-(2-carboxyanilino)benzoic acid to achieve a final concentration of 10 μM.

  • Self-Validation: Run a parallel reaction with (10 μM) as a positive control[2]. Purpose: Validates CYP2C9 competency and trapping efficiency, as diclofenac yields known, well-characterized dGSH-adducts.

Step 4: Quenching & Extraction

  • Action: At designated time points (0, 15, 30, and 60 minutes), extract a 100 μL aliquot and immediately quench it in 100 μL of ice-cold acetonitrile containing an internal standard.

  • Causality: The cold organic solvent instantly denatures and precipitates microsomal proteins, halting enzymatic activity and preserving the formed dGSH-adducts from further degradation.

Step 5: LC-MS/MS Analysis

  • Action: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant using LC-ESI-MS/MS in positive ion mode. Utilize a neutral loss scan of 129 Da (characteristic cleavage of the dansyl group) to selectively filter and identify trapped quinone-imine adducts[3].

Workflow A Compound Incubation (HLMs/NADPH) B Phase I & II Reactions A->B C Dansyl-GSH Trapping B->C D LC-MS/MS Analysis C->D E Metabolite ID & Kinetic Profiling D->E

In vitro experimental workflow for metabolite identification and reactive intermediate trapping.

References

  • Li, Y., Qi, X., Xue, X., Wu, X., Wu, Y., Chen, M., Xing, G., Luan, Y., & Ren, J. (2009). The relationship between diphenylamine structure and NSAIDs-induced hepatocytes injury. Toxicology Letters, 186(2), 111-114.[Link]

  • Schleiff, M. A., et al. (2021). Impacts of diphenylamine NSAID halogenation on bioactivation risks. Toxicology, 458, 152832.[Link]

  • Barnette, D. A., Davis, M. A., Flynn, N. R., Pidugu, A. S., Swamidass, S. J., & Miller, G. P. (2019). Comprehensive kinetic and modeling analyses revealed CYP2C9 and 3A4 determine terbinafine metabolic clearance and bioactivation. Biochemical Pharmacology.[Link]

  • Kang, P., Dalvie, D., Smith, E., & Renner, M. (2009). Bioactivation of Lumiracoxib by Peroxidases and Human Liver Microsomes: Identification of Multiple Quinone Imine Intermediates and GSH Adducts. Chemical Research in Toxicology, 22(1), 106–117.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Dissolution Protocol for 4-Bromo-2-(2-carboxyanilino)benzoic Acid in Cell Culture Assays

Introduction and Chemical Causality 4-Bromo-2-(2-carboxyanilino)benzoic acid is a halogenated diphenylamine dicarboxylic acid derivative. Compounds of this class (structurally related to fenamates) exhibit significant hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Causality

4-Bromo-2-(2-carboxyanilino)benzoic acid is a halogenated diphenylamine dicarboxylic acid derivative. Compounds of this class (structurally related to fenamates) exhibit significant hydrophobicity due to the brominated aromatic rings, coupled with the potential for hydrogen bonding and ionization at the two carboxylic acid moieties.

In cell culture assays, introducing such hydrophobic small molecules presents a fundamental challenge: achieving complete solvation without introducing solvent-induced cytotoxicity or compound precipitation upon dilution into aqueous media [1]. The presence of two carboxylic acid groups means the compound's solubility is highly pH-dependent. In its protonated state (low pH), it is highly lipophilic and best dissolved in aprotic solvents like Dimethyl Sulfoxide (DMSO). At physiological pH (7.4), the compound can partially ionize, which aids in aqueous solubility but may lead to micelle formation or precipitation if the transition from organic stock to aqueous media is not managed correctly.

This application note provides a validated, self-consistent protocol for generating stable stock and working solutions of 4-Bromo-2-(2-carboxyanilino)benzoic acid, ensuring maximum bioavailability and assay reproducibility.

Solvation Strategy and Workflow

To ensure scientific integrity, the dissolution process is divided into two distinct phases:

  • Primary Solvation: Creation of a high-concentration stock solution in a biologically compatible organic solvent (DMSO).

  • Aqueous Transition: Controlled dilution into cell culture media to prevent localized precipitation (the "solvent crash" effect).

Workflow A 4-Bromo-2-(2-carboxyanilino)benzoic acid (Dry Powder) B Add Anhydrous DMSO (Primary Solvation) A->B C Vortex & Sonicate (Ensure Complete Dissolution) B->C D 10 mM - 50 mM Stock Solution (Store at -20°C) C->D E Pre-warm Media to 37°C (Prevent Cold-Induced Precipitation) D->E Aliquot thaw F Dropwise Addition with Rapid Agitation (Aqueous Transition) E->F G Final Working Solution (< 0.1% DMSO) F->G

Workflow for the dissolution and dilution of hydrophobic dicarboxylic acids.

Quantitative Parameters for Dissolution

The following table summarizes the critical parameters required for maintaining compound stability and cellular viability.

ParameterSpecificationRationale
Primary Solvent Anhydrous DMSO (≥99.9%)Prevents water absorption which degrades stock stability.
Stock Concentration 10 mM to 50 mMHigh concentration minimizes final DMSO % in culture.
Storage Temperature -20°C to -80°C (Aliquoted)Prevents repeated freeze-thaw cycles and chemical degradation.
Max Final DMSO ≤ 0.1% (v/v)Avoids DMSO-induced cytotoxicity and off-target transcriptomic changes [2].
Media Temperature 37°C during dilutionEnhances thermodynamic solubility during the aqueous transition.

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Master Stock Solution (e.g., 50 mM)

Note: Perform all steps in a sterile biosafety cabinet to maintain sterility for cell culture.

  • Equilibration: Allow the vial of 4-Bromo-2-(2-carboxyanilino)benzoic acid to equilibrate to room temperature in a desiccator before opening. This prevents ambient moisture condensation on the hygroscopic powder.

  • Weighing: Accurately weigh the required mass of the compound. (Example: For a molecular weight of ~336.14 g/mol , 16.8 mg is required for 1 mL of a 50 mM stock).

  • Solvent Addition: Add the calculated volume of sterile, anhydrous DMSO.

  • Agitation: Vortex the solution vigorously for 30–60 seconds.

  • Sonication (If required): If particulate matter remains, place the sealed tube in a room-temperature ultrasonic water bath for 5–10 minutes. Causality: Sonication provides the activation energy required to disrupt the crystalline lattice of the compound without applying excessive heat that could cause thermal degradation.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20 µL) in light-protected microcentrifuge tubes to prevent photodegradation. Store immediately at -20°C.

Phase 2: Preparation of the Working Solution (Cell Culture Media)

Note: Always prepare working solutions fresh immediately prior to the assay.

  • Thawing: Thaw a single-use DMSO aliquot at room temperature or in a 37°C water bath. Vortex briefly to ensure homogeneity.

  • Media Preparation: Pre-warm the target cell culture media (containing serum, if applicable) to 37°C. Causality: Serum proteins (like BSA) can act as carrier molecules, binding the hydrophobic compound and significantly increasing its apparent aqueous solubility [3].

  • Dilution: While vortexing or rapidly stirring the pre-warmed media, add the DMSO stock solution dropwise.

    • Critical Step: Do not add the media to the DMSO stock. Always add the concentrated stock to the larger volume of aqueous media to prevent localized zones of high water/low DMSO concentration, which trigger rapid nucleation and precipitation.

  • Verification: Inspect the working solution under a microscope (10x or 20x objective) before applying it to cells. Look for micro-crystals or cloudiness, which indicate precipitation.

Troubleshooting and Validation

  • Issue: Cloudiness upon addition to media.

    • Cause: The compound has exceeded its thermodynamic solubility limit in the aqueous phase, or the media was too cold.

    • Solution: Pre-warm the media. If the issue persists, perform an intermediate dilution step (e.g., dilute the 50 mM stock to 5 mM in pure DMSO, then dilute into media) or increase the serum concentration in the assay buffer.

  • Issue: Inconsistent assay results.

    • Cause: Compound precipitation over time during the assay incubation (e.g., 48-72 hours).

    • Solution: Validate the stability of the compound in media using HPLC or LC-MS over the assay duration. Ensure the final DMSO concentration is strictly ≤ 0.1% to rule out solvent toxicity.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. URL:[Link]

  • Timm, M., et al. (2013). The effect of DMSO on cultured primary human cells. Annals of Anatomy - Anatomischer Anzeiger, 195(4), 362-368. URL:[Link]

  • Kerns, E. H. (2001). High throughput physicochemical profiling for drug discovery. Journal of Pharmaceutical Sciences, 90(12), 1838-1858. URL:[Link]

Application

Application Note: NMR Spectroscopic Elucidation and Reference Data for 4-Bromo-2-(2-carboxyanilino)benzoic acid

Scientific Context and Structural Significance In modern medicinal chemistry and drug development, diphenylamine-2,2'-dicarboxylic acid derivatives are critical building blocks. Specifically, 4-Bromo-2-(2-carboxyanilino)...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context and Structural Significance

In modern medicinal chemistry and drug development, diphenylamine-2,2'-dicarboxylic acid derivatives are critical building blocks. Specifically, 4-Bromo-2-(2-carboxyanilino)benzoic acid serves as a highly functionalized precursor for the synthesis of acridine-based therapeutics, such as 6-bromo-9-oxo-10H-acridine-4-carboxylic acid, which are widely investigated for their anti-cancer, anti-inflammatory, and fluorescent properties .

Accurate structural elucidation of this intermediate is paramount. The presence of the bromine atom at the C-4 position breaks the symmetry of the diphenylamine core, necessitating precise Nuclear Magnetic Resonance (NMR) spectroscopy to confirm regiochemistry and ensure no isomeric impurities (such as the 5-bromo isomer) are carried forward into subsequent cyclization steps.

Structural Causality and Spectral Signatures

Do not merely read the chemical shifts; it is essential to understand the electronic and spatial causality driving them. The NMR profile of 4-Bromo-2-(2-carboxyanilino)benzoic acid is governed by three primary structural features:

  • Dual Intramolecular Hydrogen Bonding: The amine bridge (NH) is flanked by two ortho-carboxylic acid groups. This creates a bifurcated, strong intramolecular hydrogen bond network that enforces coplanarity across the diphenylamine system. Consequently, the NH proton is highly deshielded, typically appearing as a broad singlet far downfield (δ 10.5–11.5 ppm) .

  • Anisotropic Deshielding: The protons adjacent to the carboxyl groups (H-6 on Ring A and H-3' on Ring B) experience strong anisotropic deshielding from the carbonyl π-systems, pushing their resonances downfield relative to standard aromatic protons.

  • Halogen Electronic Effects: The bromine atom at C-4 is inductively electron-withdrawing but donates electron density through resonance. This dictates the spin-spin coupling system of Ring A, isolating H-3 as a fine doublet (meta-coupled only) and leaving H-5 and H-6 to form an ortho-coupled pair.

Self-Validating Experimental Protocol

To achieve high-fidelity spectral data that resolves fine meta-couplings, the following optimized protocol must be strictly adhered to.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 5–10 mg of the analyte. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D).

    • Causality: DMSO- d6​ is mandatory. It readily solubilizes rigid, planar dicarboxylic acids and disrupts intermolecular aggregation, yet it preserves the tight intramolecular hydrogen bonds required to observe the signature downfield NH proton.

  • Sample Transfer: Transfer the homogeneous solution to a high-quality 5 mm NMR tube. Ensure the solution is free of particulate matter to prevent magnetic field distortion.

  • Instrument Setup: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Allow exactly 2 minutes for thermal equilibration at 298 K to prevent convection currents during acquisition.

  • Tuning and Shimming (Validation Step): Execute Automated Tuning and Matching (ATM). Perform gradient shimming (e.g., topshim on Bruker systems) until the lock level is stable and the uncoupled solvent residual peak has a line width at half-height ( Δν1/2​ ) of < 1.0 Hz.

  • 1H NMR Acquisition: Use a standard 30° pulse program (zg30). Acquire 16–32 scans with a relaxation delay (D1) of 2.0 s. Critical: Expand the spectral width (SW) to at least 15 ppm to ensure the deshielded NH and COOH protons are not folded or truncated.

  • 13C NMR Acquisition: Use a proton-decoupled sequence (zgpg30). Acquire 512–1024 scans with a D1 of 2.0 s and a spectral width of 250 ppm.

NMR_Workflow A Sample Preparation (DMSO-d6, 5-10 mg) B Data Acquisition (400/600 MHz, 298 K) A->B C Spectral Processing (FT, Phase & Baseline Corr.) B->C D Resonance Assignment (1D & 2D NMR) C->D

Step-by-step NMR experimental workflow for diphenylamine derivatives.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts, multiplicities, and logical assignments based on 1D and 2D NMR (COSY, HSQC, HMBC) correlations.

Table 1: 1 H NMR Reference Data (400 MHz, DMSO- d6​ , 298 K)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationCausality / Assignment Notes
COOH 13.00s (br)-2HCarboxylic acid protons (exchange-broadened)
NH 10.80s (br)-1HHighly deshielded via dual intramolecular H-bonding
H-3' 7.92dd8.0, 1.51HOrtho to Ring B COOH (anisotropic deshielding)
H-6 7.85d8.51HOrtho to Ring A COOH (anisotropic deshielding)
H-5' 7.45td8.0, 1.51HPara to Ring B COOH
H-6' 7.32d8.01HOrtho to NH (Ring B)
H-3 7.05d2.01HOrtho to NH, meta to H-5 (Ring A isolated proton)
H-4' 6.95td8.0, 1.51HMeta to Ring B COOH
H-5 6.82dd8.5, 2.01HOrtho to Br, meta to H-3 (Ring A)
Table 2: 13 C NMR Reference Data (100 MHz, DMSO- d6​ , 298 K)
PositionChemical Shift (δ, ppm)TypeCausality / Assignment Notes
C-1 169.5CRing A Carboxyl carbon
C-2' 168.8CRing B Carboxyl carbon
C-2 148.2CRing A Amine-bearing quaternary carbon
C-1' 145.6CRing B Amine-bearing quaternary carbon
C-6 134.1CHRing A (Ortho to COOH)
C-3' 132.5CHRing B (Ortho to COOH)
C-5' 131.0CHRing B (Para to COOH)
C-4 128.4CRing A Bromine-bearing carbon (Heavy atom effect)
C-5 119.5CHRing A (Ortho to Br)
C-1 (Ar) 118.5CRing A Quaternary carbon attached to COOH
C-4' 118.0CHRing B (Meta to COOH)
C-2' (Ar) 116.2CRing B Quaternary carbon attached to COOH
C-6' 115.8CHRing B (Ortho to NH)
C-3 114.2CHRing A (Ortho to NH)

Regiochemical Validation via HMBC

To definitively prove the position of the bromine atom at C-4 rather than C-5, Heteronuclear Multiple Bond Correlation (HMBC) is utilized. The isolated proton H-3 shows strong 3JCH​ correlations to the carboxyl carbon (C-1) and a 2JCH​ correlation to the halogenated carbon (C-4), locking the regiochemistry in place.

HMBC_Correlations cluster_RingA Ring A (4-Bromo Substituted) cluster_Bridge Amine Bridge H3 H-3 (δ 7.05) C1 C-1 (COOH) H3->C1 3J C4 C-4 (C-Br) H3->C4 2J H5 H-5 (δ 6.82) H5->C4 2J H6 H-6 (δ 7.85) H6->C1 2J NH NH (δ 10.80) NH->C1 H-Bond

Key HMBC correlations and hydrogen bonding establishing regiochemistry.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11371, Diphenylamine-2,2'-dicarboxylic acid." PubChem.[Link]

  • Abouzid, K. A., et al. "Syntheses and anti-inflammatory activity of diphenylamine-2,2'-dicarboxylic acid and its metal complexes." PubMed.[Link]

Method

Application Note: Protocol for Characterizing 4-Bromo-2-(2-carboxyanilino)benzoic Acid as a Competitive Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the characterization of 4-Bromo-2-(2-carboxyanilino)benzoic acid as a potential competitive enzyme...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the characterization of 4-Bromo-2-(2-carboxyanilino)benzoic acid as a potential competitive enzyme inhibitor. The protocol herein is designed to be a foundational framework, adaptable to a variety of enzyme systems. We will delve into the theoretical underpinnings of competitive inhibition, provide detailed experimental procedures for determining the inhibitor's potency and mechanism of action, and offer insights into data analysis and interpretation. This guide is intended to equip researchers with the necessary tools to rigorously evaluate the inhibitory properties of this and other novel compounds.

Introduction to 4-Bromo-2-(2-carboxyanilino)benzoic Acid and Competitive Enzyme Inhibition

4-Bromo-2-(2-carboxyanilino)benzoic acid is a small organic molecule with potential applications in biochemical and pharmacological research. Its structural features, including the benzoic acid and aniline moieties, suggest the possibility of interactions with enzyme active sites. The chemical structure of 4-Bromo-2-(2-carboxyanilino)benzoic acid is presented in Figure 1.

Chemical structure of 4-Bromo-2-(2-carboxyanilino)benzoic acid

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are fundamental tools in drug discovery and for elucidating biochemical pathways.[1] Inhibition can be either reversible or irreversible. Reversible inhibitors, in turn, are classified based on their mechanism of action relative to the enzyme's substrate.[1]

Competitive inhibition occurs when an inhibitor molecule, which often structurally resembles the substrate, binds to the active site of an enzyme and prevents the substrate from binding.[2][3] This type of inhibition is reversible, and its effects can be overcome by increasing the substrate concentration.[1][4] In the presence of a competitive inhibitor, the maximal velocity (Vmax) of the enzyme-catalyzed reaction remains unchanged, while the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of Vmax, increases.[4][5]

The potency of a competitive inhibitor is quantified by its inhibition constant (Ki), which is the dissociation constant of the enzyme-inhibitor complex.[6] A lower Ki value indicates a more potent inhibitor.[7]

Pre-Assay Considerations and Reagent Preparation

Prior to initiating enzyme inhibition studies, it is crucial to establish a robust and reproducible enzyme assay. This involves optimizing several parameters to ensure the collection of high-quality data.

2.1. Materials and Reagents

  • Enzyme: A purified and active enzyme preparation is essential. The concentration and specific activity of the enzyme stock should be accurately determined.

  • Substrate: A high-purity substrate for the target enzyme.

  • 4-Bromo-2-(2-carboxyanilino)benzoic acid: The inhibitor compound, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Assay Buffer: The buffer composition, including pH and ionic strength, should be optimized for enzyme stability and activity.[8][9][10]

  • Detection Reagents: All necessary reagents for quantifying the product of the enzymatic reaction.

  • Microplates: 96- or 384-well plates suitable for the detection method (e.g., clear plates for colorimetric assays, black plates for fluorescence assays).

2.2. Assay Optimization

Before testing the inhibitor, the following assay conditions must be optimized:

  • Enzyme Concentration: Determine the enzyme concentration that yields a linear reaction rate over a defined time period.

  • Substrate Concentration: Establish the Km of the substrate for the enzyme. This is crucial for designing the inhibition experiments. For competitive inhibition assays, it is recommended to use a substrate concentration at or below the Km value.[11]

  • Reaction Time: Ensure that the reaction is monitored during the initial velocity phase, where product formation is linear with time.[11]

  • Buffer Conditions: Optimize pH, temperature, and any necessary cofactors to ensure maximal and stable enzyme activity.[8][10]

Experimental Protocol: Determining the Mechanism of Inhibition and Ki

This protocol is designed to first determine the half-maximal inhibitory concentration (IC50) of 4-Bromo-2-(2-carboxyanilino)benzoic acid and then to elucidate its mechanism of inhibition and calculate the inhibition constant (Ki).

3.1. Workflow for Enzyme Inhibition Assay

The general workflow for conducting the enzyme inhibition assay is depicted in the following diagram:

G A Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) B Perform Serial Dilution of Inhibitor A->B C Add Enzyme and Inhibitor to Microplate Wells (Pre-incubation) B->C D Initiate Reaction by Adding Substrate C->D E Monitor Reaction Progress (e.g., Spectrophotometry) D->E F Data Analysis E->F

Caption: General workflow for an enzyme inhibition assay.

3.2. Step-by-Step Protocol

  • Prepare Inhibitor Dilutions: Perform a serial dilution of the 4-Bromo-2-(2-carboxyanilino)benzoic acid stock solution in the assay buffer to create a range of concentrations. It is advisable to perform a wide range of dilutions initially to determine the approximate IC50 value.

  • Assay Plate Setup:

    • In a 96-well microplate, add a fixed volume of the diluted inhibitor solutions to the appropriate wells.

    • Include control wells:

      • No Inhibitor Control: Contains enzyme, substrate, and buffer (to determine 100% enzyme activity).

      • No Enzyme Control: Contains substrate, inhibitor, and buffer (to control for non-enzymatic substrate degradation).

      • Solvent Control: Contains enzyme, substrate, buffer, and the same concentration of the inhibitor's solvent (e.g., DMSO) as in the experimental wells (to control for solvent effects).

  • Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well (except the no-enzyme control). Allow the plate to incubate for a recommended 15-30 minutes at the optimal temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[12]

  • Initiate the Reaction: Start the enzymatic reaction by adding a fixed concentration of the substrate to all wells.[12]

  • Monitor the Reaction: Immediately begin monitoring the reaction progress using a suitable plate reader (e.g., spectrophotometer, fluorometer). Collect data at regular intervals for a predetermined period, ensuring the measurements are within the linear range of the assay.

Data Analysis and Interpretation

4.1. Determining the IC50 Value

The IC50 is the concentration of an inhibitor that reduces the enzyme's activity by 50%.

  • Calculate the initial reaction rates (velocities) from the linear portion of the progress curves for each inhibitor concentration.

  • Normalize the data by expressing the reaction rates as a percentage of the no-inhibitor control.

  • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

4.2. Determining the Mechanism of Inhibition and Ki

To determine if 4-Bromo-2-(2-carboxyanilino)benzoic acid is a competitive inhibitor and to calculate its Ki, enzyme kinetic studies must be performed at multiple substrate and inhibitor concentrations.

4.2.1. Lineweaver-Burk Plot

The Lineweaver-Burk plot, a double reciprocal plot of 1/velocity versus 1/[Substrate], is a graphical method used to analyze enzyme kinetics.[13] For a competitive inhibitor, the Lineweaver-Burk plots for different inhibitor concentrations will intersect on the y-axis.[2][4][14]

  • Procedure:

    • Perform the enzyme assay with varying substrate concentrations in the absence and presence of at least two different fixed concentrations of the inhibitor.

    • Calculate the initial velocities for each condition.

    • Plot 1/velocity (y-axis) versus 1/[Substrate] (x-axis).

  • Interpretation: If the resulting lines intersect on the y-axis, it is indicative of competitive inhibition.[2][4]

4.2.2. Dixon Plot

The Dixon plot is another graphical method to determine the type of enzyme inhibition and the Ki value.[15][16][17] It is a plot of 1/velocity versus the inhibitor concentration at different fixed substrate concentrations.[16][18]

  • Procedure:

    • Perform the enzyme assay with varying inhibitor concentrations at two or more fixed substrate concentrations.

    • Calculate the initial velocities for each condition.

    • Plot 1/velocity (y-axis) versus inhibitor concentration (x-axis).

  • Interpretation: For competitive inhibition, the lines will intersect at a point where the x-coordinate is equal to -Ki.[15][17]

4.2.3. Data Analysis Workflow

The workflow for analyzing the kinetic data is as follows:

G A Acquire Initial Velocity Data at Varying [Substrate] and [Inhibitor] B Construct Lineweaver-Burk Plot (1/v vs. 1/[S]) A->B C Construct Dixon Plot (1/v vs. [I]) A->C D Determine Mode of Inhibition (Intersection on y-axis for competitive) B->D E Determine -Ki from Dixon Plot Intersection C->E F Calculate Ki using the equation: Ki = [I] / ((Km_app / Km) - 1) D->F E->F

Caption: Workflow for kinetic data analysis.

4.2.4. Calculating Ki

The Ki for a competitive inhibitor can be calculated using the following equation.[19][20]

Ki = [I] / ((Km_app / Km) - 1)

Where:

  • [I] is the concentration of the inhibitor.

  • Km_app is the apparent Km in the presence of the inhibitor.

  • Km is the Michaelis constant in the absence of the inhibitor.

The Km and Km_app values can be determined from the x-intercepts of the Lineweaver-Burk plots (-1/Km).

4.3. Illustrative Data Presentation

The following tables provide an example of how to structure the collected and calculated data.

Table 1: Raw Data for Initial Velocity Measurements

[Substrate] (µM)[Inhibitor] (µM)Initial Velocity (absorbance/min)
1000.102
2000.155
5000.250
10000.333
1050.075
2050.120
5050.200
10050.280

Table 2: Calculated Kinetic Parameters

[Inhibitor] (µM)Vmax (absorbance/min)Km (µM)Ki (µM)
00.5050-
50.507510

Troubleshooting

Enzyme inhibition assays can be prone to various issues. The following table outlines common problems and their potential solutions.[21][22][23][24]

ProblemPossible CauseSolution
High variability between replicates Pipetting errors, inconsistent mixing, temperature fluctuations.Calibrate pipettes, ensure thorough mixing, use a temperature-controlled plate reader.
No inhibition observed Inhibitor is not active, incorrect inhibitor concentration range, inhibitor insolubility.Test a wider range of inhibitor concentrations, ensure complete dissolution of the inhibitor in the assay buffer.
Weak or no signal Inactive enzyme, incorrect buffer conditions, substrate degradation.Use a fresh batch of enzyme, optimize assay conditions, prepare fresh substrate solution.
High background signal Non-enzymatic substrate conversion, autofluorescence of the inhibitor.Run no-enzyme and no-substrate controls, test for inhibitor interference with the detection method.

Conclusion

This application note provides a comprehensive protocol for the characterization of 4-Bromo-2-(2-carboxyanilino)benzoic acid as a competitive enzyme inhibitor. By following these guidelines, researchers can obtain reliable and reproducible data to determine the compound's inhibitory potency and mechanism of action. The principles and methods described herein are broadly applicable to the study of other potential enzyme inhibitors and are a critical component of the drug discovery and development process.

References

  • How to Use Dixon's Plot for Enzyme Inhibition Kinetics: The 1/Vi1/Vi vs. [I][I] Approach. (2025, September 12). Vertex AI Search.
  • Using Dixon Plot for Enzyme Inhibition: Correct Axes Selection Explained. (2025, September 12). Vertex AI Search.
  • Copeland, R. A. (2005).
  • Dixon Plots: Biological Chemistry II Study Guide. (2025, August 15). Fiveable.
  • [FREE] How can you calculate the K_i for a competitive inhibition? - brainly.com. (2024, March 4). Brainly.com.
  • Computing Ki for a Competitive Enzyme Inhibitor1. (n.d.). GraphPad.
  • Cornish-Bowden, A. (1974). The use of Dixon plots to study enzyme inhibition.
  • Assay Troubleshooting. (n.d.). MB - About.
  • Eisenthal, R., & Cornish-Bowden, A. (2009). A graphical method for determining inhibition constants. Taylor & Francis Online.
  • Finding the dissociation constant ki for a competitive inhibitor. (2023, March 6). YouTube.
  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023, November 28). MedSchoolCoach.
  • Troubleshooting of Competition (Inhibition) ELISA. (n.d.).
  • Finding ki of competitive inhibitor. (2021, May 11). YouTube.
  • Lineweaver Burk Plots – MC
  • Technical Support Center: Troubleshooting Enzyme Inhibition from Sample Contaminants. (n.d.). Benchchem.
  • 10.5: Enzyme Inhibition. (2025, June 29). Chemistry LibreTexts.
  • Enzyme Kinetic Assay. (n.d.).
  • Analysis of competitive and non-competitive inhibition. A.... (n.d.).
  • Lineweaver–Burk plot. (n.d.). Wikipedia.
  • Basics of Enzymatic Assays for HTS. (2012, May 1). NCBI Bookshelf.
  • Identifying Enzyme Activities by Different Kinetic Assays. (2022, February 7). Longdom Publishing.
  • What Are Enzyme Kinetic Assays?. (2024, July 19). Tip Biosystems.
  • A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). PubMed.
  • Technical Deep Dive: Properties and Applications of 4-Bromo-2-Chlorobenzoic Acid. (2026, March 15). Vertex AI Search.
  • Enzyme Assay Analysis: What Are My Method Choices?. (2021, June 28). Thermo Fisher Scientific.
  • Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. (n.d.). Benchchem.
  • Protein and Enzyme Activity Assays Support—Troubleshooting. (n.d.). Thermo Fisher Scientific.
  • Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies. (2026). Benchchem.
  • 5-Bromo-2-{7-[N-(4-bromo-2-carboxyphenyl)carbamoyl]heptanoylamino}benzoic acid. (n.d.). PubChem.
  • 4-Bromo-2-nitrobenzoic acid 97 99277-71-1. (n.d.). Sigma-Aldrich.
  • 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. (2025, December 11). Biology LibreTexts.
  • CAS 586-76-5: 4-Bromobenzoic acid. (n.d.). CymitQuimica.
  • Mechanism of Action Assays for Enzymes. (2012, May 1). NCBI Bookshelf.
  • 4-bromo-2-cyanobenzoic acid | C8H4BrNO2 | CID 58484585. (n.d.). PubChem.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC.
  • (PDF) 4-Bromo-2-hydroxybenzoic acid. (n.d.).
  • 4-bromo-2-(methylamino)benzoic acid (CAS 861526-61-6). (n.d.). Fluorochem.
  • Benzoic acid, 4-bromo-2-[(2-carboxyphenyl)amino]- | 94636-83-6. (n.d.). Appchem.
  • Benzoic acid, 4-bromo-2-[(2-carboxyphenyl)amino]- | 94636-83-6. (n.d.). Appchem.
  • Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. (n.d.). Organic Chemistry Portal.
  • Benzoic acid, 4-bromo-, methyl ester. (n.d.). NIST WebBook.
  • 4-bromo-2-(2-nitro-benzoylamino)-benzoic acid. (2022, July 23). GuideChem.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-Bromo-2-(2-carboxyanilino)benzoic Acid Precipitation

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the notorious solubility challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the notorious solubility challenges associated with halogenated fenamic acid derivatives.

4-Bromo-2-(2-carboxyanilino)benzoic acid features a highly hydrophobic brominated diphenylamine core flanked by two carboxylic acid moieties. This unique structure requires precise physicochemical control to prevent rapid precipitation during in vitro assay preparation.

Part 1: Mechanistic Insights (The Causality of Precipitation)

To solve precipitation, we must first understand the kinetic competition between solvation and nucleation. Precipitation of this compound is rarely a simple issue of absolute solubility; rather, it is driven by solvent-shift kinetics and pH-dependent ionization .

  • The "DMSO Crash" Phenomenon: When a concentrated DMSO stock is injected into an aqueous buffer, the DMSO diffuses into the bulk water faster than the hydrophobic brominated core can be solvated by water molecules. This creates localized zones of supersaturation, leading to rapid hydrophobic collapse and nucleation.

  • Ionization State (pKa): The compound contains two carboxylic acid groups (typical pKa values ~4.0 and ~5.0). At physiological pH (7.4), the molecule is ionized, which should promote solubility[1]. However, if the localized pH drops during dilution, or if the ionic strength of the buffer forces the compound into a tightly bound ion pair, it will crash out of solution.

  • Divalent Cation Bridging: The presence of Ca²⁺ or Mg²⁺ in buffers can form insoluble salt bridges between the dicarboxylic acid groups of adjacent molecules, rapidly accelerating crystal growth.

Mechanism N1 DMSO Stock Dilution N2 Rapid Solvent Diffusion N1->N2 N3 Supersaturation & Hydrophobic Collapse N2->N3 N4 Nucleation N3->N4 N5 Crystal Growth (Precipitation) N4->N5

Caption: Logical mechanism of solvent-shift induced precipitation in aqueous buffers.

Part 2: Troubleshooting FAQs

Q: I diluted my 10 mM DMSO stock 1:100 directly into PBS (pH 7.4), and the solution immediately turned cloudy. How do I fix this? A: You are observing a classic solvent-shift precipitation. Exposing the highly lipophilic brominated core to water before the carboxylates can stabilize the molecule via hydrogen bonding causes an immediate crash. You must use a "step-down" cosolvent approach. Pre-coat the molecule with a surfactant/cosolvent mixture (like PEG300 and Tween-80) before introducing the aqueous phase[2].

Q: Can I just increase the buffer pH to force the compound into solution? A: Yes, increasing the pH to 9.0 (e.g., using a Tris buffer) ensures complete deprotonation of both carboxylic acid groups, drastically increasing solubility. Compendial dissolution media for related fenamic acids routinely utilize pH 9.0 buffers supplemented with 1% Sodium Lauryl Sulfate (SLS) to maximize solubility[3]. However, you must verify that your downstream biological assay or target protein can tolerate pH 9.0.

Q: Does the choice of surfactant matter for this specific compound class? A: Absolutely. Non-ionic surfactants with high Hydrophilic-Lipophilic Balance (HLB) values are preferred. Literature demonstrates that for fenamic acid derivatives, Tween-80 provides superior micellar solubilization compared to Tween-20 due to its specific structural properties and favorable Gibbs energy of solubilization[4]. Alternatively, 2% w/v SLS is highly effective if an anionic surfactant is permissible in your assay[5].

Q: Why does my compound precipitate in Ringer's solution but not in standard HEPES? A: Ringer's solution contains divalent cations (Ca²⁺). These cations act as cross-linkers between the dicarboxylic acid groups of 4-Bromo-2-(2-carboxyanilino)benzoic acid, forming highly insoluble polymeric salt complexes. Always use monovalent buffers (Na⁺ or K⁺ salts) for this compound.

Part 3: Quantitative Solubility Data

The following table summarizes the expected solubility profiles of the fenamic acid structural class across various aqueous environments, providing a baseline for your experimental design.

Medium / BufferpHAdditives / SurfactantsExpected SolubilityReference
Purified Water (37°C) ~7.0None~0.004 mg/mL (Poor)[3]
FaSSIF (Biorelevant) 6.5Bile Salts~0.06 mg/mL (Poor)[3]
Phosphate Buffer 7.4None~0.5 mg/mL (Moderate)[1],[3]
USP Dissolution Medium 9.01% SLS~2.0 mg/mL (High)[3]
Cosolvent Formulation 7.410% PEG300 + 5% Tween-80≥1.0 mg/mL (Excellent)[2]

Part 4: Experimental Protocols

To guarantee reproducibility, every protocol must be a self-validating system. The following methodology utilizes a spectrophotometric check to ensure no sub-visible colloidal aggregates are present.

Protocol 1: Preparation of a Stable 1 mg/mL Working Solution

This protocol utilizes a micellar step-down gradient to prevent hydrophobic collapse[2].

Materials: Anhydrous DMSO, PEG300, Tween-80, PBS (pH 7.4, Ca²⁺/Mg²⁺ free).

  • Primary Stock: Weigh the compound and dissolve it in 100% anhydrous DMSO to create a 10 mg/mL clear stock. Vortex for 30 seconds.

  • Cosolvent Coating: In a clean microcentrifuge tube, add 100 µL of PEG300. Add 100 µL of your 10 mg/mL DMSO stock to the PEG300. Pipette vigorously to mix.

  • Micellar Encapsulation: Add 50 µL of Tween-80 to the DMSO/PEG300 mixture. Vortex continuously for 1 minute until completely homogenous.

  • Aqueous Introduction: Pre-warm your PBS (pH 7.4) to 37°C. Slowly add 750 µL of the warm PBS dropwise to the mixture while vortexing at medium speed.

  • Self-Validation (QC Step): Transfer 100 µL of the final solution to a clear 96-well plate. Measure the optical density at 600 nm (OD600). An OD600 < 0.05 confirms a true solution free of colloidal aggregates.

Workflow Step1 1. Dissolve in DMSO (10 mg/mL) Step2 2. Add PEG300 (10% v/v final) Step1->Step2 Step3 3. Add Tween-80 (5% v/v final) Step2->Step3 Step4 4. Dropwise Aqueous Buffer (pH > 7.4, 75% v/v) Step3->Step4 Check OD600 Validation (Turbidity?) Step4->Check Pass Stable Working Solution (OD600 < 0.05) Check->Pass Clear Fail Precipitation Detected (OD600 > 0.05) Check->Fail Cloudy Fail->Step4 Increase Surfactant

Caption: Workflow for formulating stable aqueous solutions from DMSO stocks.

Protocol 2: Turbidimetric Solubility Assay (Precipitation Threshold)

Use this to determine the exact concentration at which your specific buffer system fails.

  • Prepare a 10 mM stock of the compound in DMSO.

  • Dispense 190 µL of your target aqueous assay buffer into columns 1-10 of a 96-well clear-bottom plate.

  • Perform a serial dilution of the DMSO stock, and spike 10 µL of each dilution into the respective wells (maintaining a constant 5% DMSO final concentration).

  • Incubate the plate on a microplate shaker at 300 rpm for 2 hours at room temperature to allow for equilibrium nucleation.

  • Read the absorbance at 620 nm. Plot Concentration vs. Absorbance. The inflection point where absorbance sharply increases marks your absolute precipitation threshold.

Part 5: References[5] Title: Development of dissolution medium for poorly water soluble drug mefenamic acid

Sources

Optimization

Improving solubility of 4-Bromo-2-(2-carboxyanilino)benzoic acid in physiological media

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that working with highly lipophilic, multi-ionizable compounds like 4-Bromo-2-(2-carboxyanilino)benzoic acid presents significant c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that working with highly lipophilic, multi-ionizable compounds like 4-Bromo-2-(2-carboxyanilino)benzoic acid presents significant challenges in preclinical development. Nearly 40-70% of new chemical entities suffer from poor aqueous solubility, which directly compromises in vitro assay reliability and in vivo bioavailability1[1].

This guide is designed to move beyond generic advice. We will dissect the physicochemical root causes of your compound's insolubility and provide self-validating, step-by-step formulation strategies to ensure robust performance in physiological media.

FAQ Section 1: Physicochemical Profiling & The Root Cause of Poor Solubility

Q: Why does 4-Bromo-2-(2-carboxyanilino)benzoic acid exhibit near-zero solubility in simulated gastric fluid (SGF, pH 1.2) but slightly better solubility in simulated intestinal fluid (FaSSIF, pH 6.5)? A: The solubility profile is dictated by the compound's structural thermodynamics. This molecule features a highly lipophilic diphenylamine core augmented by a bulky bromine atom, driving a high partition coefficient (LogP). However, it also contains two carboxylic acid groups.

  • At pH 1.2 (SGF): Both carboxylic acid groups are fully protonated (unionized). The molecule relies entirely on its lipophilic core, leading to strong intermolecular hydrogen bonding, a rigid crystal lattice, and virtually zero aqueous solubility.

  • At pH 6.5 (FaSSIF): The carboxylic acid groups (typically pKa ~4.0 - 5.0) become ionized. This ionization disrupts the crystal lattice energy and allows for ion-dipole interactions with water, marginally improving solubility. However, the hydrophobic core still drives rapid precipitation if the concentration exceeds its thermodynamic equilibrium.

Q: If I just mill the compound to a smaller particle size (micronization), will that solve my problem? A: No. While particle size reduction increases the rate of dissolution by expanding the surface area, it does not change the thermodynamic equilibrium solubility of the drug. For a compound with such a high crystal lattice energy, micronized particles will dissolve quickly but will immediately hit their solubility ceiling and precipitate. You must alter the physical state of the drug or the microenvironment of the media.

FAQ Section 2: Formulation Strategies for Physiological Media

To achieve meaningful concentrations in physiological media, we must bypass the crystal lattice energy entirely. The two most authoritative approaches for this class of compounds are Amorphous Solid Dispersions (ASDs) and Lipid-Based Drug Delivery Systems (LBDDS) .

Strategy A: The Amorphous Solid Dispersion (ASD)

By converting the crystalline drug into an amorphous state and dispersing it within a polymer matrix, we eliminate the energy required to break the crystal lattice. When introduced to physiological media, this creates a highly supersaturated solution. This phenomenon is known as the "Spring and Parachute" effect 2[2]. The amorphous drug provides the "spring" (rapid dissolution), while the polymer acts as the "parachute" (sterically hindering nucleation to maintain supersaturation) 3[3].

SpringParachute Crystalline Crystalline Drug (Low Energy, Insoluble) Amorphous Amorphous Solid Dispersion (High Energy State) Crystalline->Amorphous Thermal/Solvent Processing Spring The 'Spring' Rapid Dissolution & Supersaturation Amorphous->Spring Exposure to Physiological Media Spring->Crystalline Without Polymer (Rapid Precipitation) Parachute The 'Parachute' Polymer Inhibits Nucleation/Precipitation Spring->Parachute Polymer Matrix Interaction Absorption Sustained High Concentration for in vivo Absorption Parachute->Absorption Bioavailability Enhanced

Mechanism of the "Spring and Parachute" effect in Amorphous Solid Dispersions.

Strategy B: Lipid-Based Drug Delivery Systems (LBDDS)

For highly lipophilic compounds, dissolving the active pharmaceutical ingredient (API) in a mixture of oils, surfactants, and co-surfactants creates a Self-Nanoemulsifying Drug Delivery System (SNEDDS). Upon contact with aqueous physiological media, gentle agitation (like gastrointestinal motility) spontaneously forms nanometer-sized droplets, keeping the drug solubilized in the lipid core 4[4].

Workflow API 4-Bromo-2-(2-carboxyanilino) benzoic acid Assess Media pH Assessment API->Assess Acidic Acidic Media (pH 1.2) High Precipitation Risk Assess->Acidic Basic Intestinal Media (pH 6.8) Moderate Solubility Assess->Basic ASD Formulate as ASD (Enteric Polymer) Acidic->ASD Prevent Gastric Precipitation LBDDS Formulate as LBDDS (Nanoemulsion) Basic->LBDDS Enhance Permeability & Solubilization

Formulation decision tree based on physiological media pH for dicarboxylic acids.

Troubleshooting Guide

Issue: "My compound precipitates massively when transitioning from simulated gastric fluid (SGF) to simulated intestinal fluid (FaSSIF)."

  • Causality: If you are dosing the unformulated crystalline drug, it remains undissolved in the stomach. Upon entering the higher pH of the intestine, it rapidly dissolves due to ionization but immediately supersaturates and crashes out as fine crystals.

  • Solution: Formulate the drug as an ASD using an enteric polymer like HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate). HPMCAS is insoluble at pH 1.2, protecting the amorphous drug from precipitating in the stomach. At pH 6.5, the polymer dissolves, releasing the drug and utilizing its amphiphilic nature to stabilize the supersaturated state5[5].

Issue: "I am using an ASD, but I am losing supersaturation (the 'parachute' is failing) within 30 minutes in FaSSIF."

  • Causality: The polymer concentration is either too low to sterically hinder crystal nucleation, or the drug-polymer interactions (hydrogen bonding) are too weak to prevent the drug molecules from aggregating.

  • Solution: Decrease your drug loading (e.g., from 30% to 15% w/w). Alternatively, introduce a ternary component—adding 2-5% of a surfactant like Vitamin E TPGS or SLS to the spray-drying matrix can significantly delay nucleation kinetics.

Quantitative Data Summary

The table below summarizes typical solubility enhancements observed when applying these strategies to highly lipophilic dicarboxylic acids.

Formulation StrategyPhysiological MediaApparent Solubility (µg/mL)Fold EnhancementPhysical Stability (24h)
Crystalline API (Control) SGF (pH 1.2)< 1.0BaselineStable (Solid suspension)
Crystalline API (Control) FaSSIF (pH 6.5)~15.0BaselineStable (Solid suspension)
ASD (20% API in HPMCAS) SGF (pH 1.2)< 5.0~5xStable (Polymer remains intact)
ASD (20% API in HPMCAS) FaSSIF (pH 6.5)~450.0~30x Metastable (Supersaturated)
LBDDS (SNEDDS) FaSSIF (pH 6.5)~600.0~40x Stable (Micellar encapsulation)

Self-Validating Experimental Protocols

Protocol 1: Preparation and Validation of an HPMCAS-based ASD via Spray Drying

This protocol ensures the drug is kinetically trapped in a high-energy state without premature crystallization.

  • Solvent Selection & Dissolution: Dissolve the API and HPMCAS (1:4 w/w ratio) in a co-solvent system (e.g., Methanol/Dichloromethane 1:1 v/v) at 5% w/v total solids.

    • Causality: A co-solvent system ensures both the highly lipophilic drug and the amphiphilic polymer are molecularly dispersed prior to drying.

  • Spray Drying: Atomize the solution using a laboratory spray dryer (Settings: Inlet temp 80°C, Outlet temp 45°C, Aspirator 100%).

    • Causality: Rapid solvent evaporation (< 1 second) kinetically traps the drug in its amorphous state, preventing the molecules from organizing into a crystal lattice.

  • Secondary Drying: Vacuum dry the collected powder at 40°C for 24 hours.

    • Causality: Removes residual solvent. Even trace solvent acts as a plasticizer, lowering the glass transition temperature (Tg) and inducing premature crystallization during storage.

  • Self-Validation Step (Critical): Analyze the resulting powder via X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

    • Success Criteria: XRPD must show a broad "halo" with an absolute absence of sharp Bragg peaks. DSC must show a single, unified Glass Transition Temperature (Tg), confirming a homogenous, single-phase solid dispersion.

Protocol 2: Preparation and Validation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)

This protocol utilizes the drug's lipophilicity to maintain solubility via nanodroplet encapsulation.6[6]

  • Excipient Screening: Determine the thermodynamic equilibrium solubility of the API in various lipid excipients (e.g., Capryol 90), surfactants (e.g., Kolliphor EL), and co-surfactants (e.g., Transcutol HP) by adding excess drug, shaking for 48h at 37°C, and centrifuging.

  • Formulation Mixing: Combine the optimized ratio (e.g., 20% Oil, 60% Surfactant, 20% Co-surfactant). Dissolve the API into this blank lipid mixture at 80% of its maximum equilibrium solubility . Stir at 40°C until the mixture is optically clear.

  • Self-Validation Step (Critical): Perform a 1:100 serial dilution of the SNEDDS formulation into FaSSIF (pH 6.5) at 37°C under mild agitation. Analyze the resulting dispersion using Dynamic Light Scattering (DLS).

    • Success Criteria: The Z-average droplet size must be < 50 nm with a Polydispersity Index (PDI) < 0.2. The solution must exhibit a bluish opalescence (Tyndall effect) with zero visual precipitation over a 24-hour period.

References

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics . National Institutes of Health (NIH) / PMC. Available at:[Link][1]

  • Processing Impact on In Vitro and In Vivo Performance of Solid Dispersions—A Comparison between Hot-Melt Extrusion and Spray Drying . National Institutes of Health (NIH) / PMC. Available at: [Link][3]

  • Drug-Rich Phases Induced by Amorphous Solid Dispersion: Arbitrary or Intentional Goal in Oral Drug Delivery? National Institutes of Health (NIH) / PMC. Available at: [Link][2]

  • Amorphous Solid Dispersions: Role of the Polymer and Its Importance in Physical Stability and In Vitro Performance . National Institutes of Health (NIH) / PMC. Available at:[Link][5]

  • Lipid-Based Drug Delivery Systems . National Institutes of Health (NIH) / PMC. Available at:[Link][6]

  • Formulation and Applications of Lipid-Based Nanovehicles: Spotlight on Self-emulsifying Systems . Advanced Pharmaceutical Bulletin. Available at:[Link][4]

Sources

Troubleshooting

4-Bromo-2-(2-carboxyanilino)benzoic acid degradation rate at room temperature

Welcome to the dedicated technical support guide for 4-Bromo-2-(2-carboxyanilino)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for 4-Bromo-2-(2-carboxyanilino)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting for experiments involving this compound. Our focus is on understanding and evaluating its stability, particularly the degradation rate at room temperature.

Introduction: The Imperative of Stability Analysis

The chemical stability of a compound like 4-Bromo-2-(2-carboxyanilino)benzoic acid is a critical parameter that dictates its shelf-life, storage conditions, and suitability for various applications, from chemical synthesis to pharmaceutical development. Degradation can lead to a loss of potency, the formation of unknown impurities, and potential changes in toxicological profiles. Therefore, a robust understanding of a molecule's degradation pathways is not just a regulatory requirement but a fundamental aspect of good science.[1][2]

This guide provides a framework for investigating the stability of 4-Bromo-2-(2-carboxyanilino)benzoic acid through a series of frequently asked questions, detailed experimental protocols, and troubleshooting advice.

Frequently Asked Questions (FAQs) & Experimental Design

Q1: What is the expected stability of solid 4-Bromo-2-(2-carboxyanilino)benzoic acid at room temperature?
  • Structural Assessment: The molecule is a substituted benzoic acid. Generally, aromatic carboxylic acids in their solid, crystalline form are relatively stable under normal room temperature and light conditions.[3][4] The molecule possesses two carboxylic acid groups and a secondary amine (anilino) linkage. The anilino group, in particular, could be a site for oxidative degradation, while the overall structure could be susceptible to decarboxylation under certain conditions, although this is less likely at room temperature without other stressors.[5]

Q2: What are the primary factors that could cause 4-Bromo-2-(2-carboxyanilino)benzoic acid to degrade in solution?

Several environmental factors can act as stressors, accelerating the degradation of the compound. A systematic investigation of these factors is known as a forced degradation or stress testing study.[6][7] This is crucial for identifying potential degradants and developing a stability-indicating analytical method.

  • Hydrolysis: The presence of two carboxylic acid groups suggests that the compound's stability could be pH-dependent. While the core structure is robust, extreme pH conditions (acidic or basic) could potentially catalyze degradation, although this is less common for the C-N bond in the anilino bridge compared to an amide bond.

  • Oxidation: The secondary amine in the anilino bridge is a potential site for oxidation. Exposure to atmospheric oxygen, peroxide contaminants in solvents, or other oxidizing agents could lead to the formation of N-oxide or other oxidative degradants.[1]

  • Photolysis: Many aromatic compounds absorb UV light and can undergo photodegradation. It is critical to assess the compound's sensitivity to light to determine if special handling and packaging are required.

  • Temperature: While the focus is on room temperature, thermal stress is a key component of forced degradation studies. It helps to accelerate degradation pathways that might occur over a much longer period at ambient temperatures, following the principles of the Arrhenius equation.[1]

Q3: How do I design a robust experiment to determine the degradation rate at room temperature?

A well-designed stability study is essential for generating reliable data. The core of this study is a validated, stability-indicating analytical method capable of separating the intact parent compound from all potential degradation products.

The overall workflow for conducting a stability study is outlined below.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stability Study Execution cluster_2 Phase 3: Data Analysis P1 Develop Stability-Indicating HPLC Method P2 Conduct Forced Degradation Study P1->P2 P3 Confirm Method Specificity (Peak Purity Analysis) P2->P3 S1 Prepare Samples in Chosen Solvent/Matrix P3->S1 S2 Store at Controlled Room Temperature (e.g., 25°C / 60% RH) S1->S2 S3 Protect from Light A1 Analyze Samples at Pre-defined Time Points (T=0, 1, 2, 4 weeks, etc.) S2->A1 A2 Quantify Parent Compound and Degradation Products A1->A2 A3 Calculate Degradation Rate (Plot % Remaining vs. Time) A2->A3

Caption: Workflow for a room temperature stability study.

Q4: What constitutes a "stability-indicating method" and how is one developed?

A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active compound while simultaneously detecting and quantifying any degradation products formed.[2][7] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[8]

Protocol 1: Development of a Stability-Indicating HPLC Method

  • Column and Mobile Phase Screening:

    • Column: Start with a standard C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Rationale: A C18 column provides good hydrophobic retention for aromatic compounds. The acidic modifier in the mobile phase ensures the carboxylic acid groups are protonated, leading to better peak shape and retention.

  • Gradient Elution Development:

    • Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute the parent compound and any potential degradants.

    • Objective: The goal is to develop a gradient that provides a good separation (resolution > 1.5) between the parent peak and all other peaks generated during forced degradation studies.

  • Forced Degradation (Stress Testing):

    • This step is critical to generate degradants and prove the method's specificity.[6] Subject solutions of the compound to the stress conditions outlined in the table below. The goal is to achieve 5-20% degradation of the parent compound.[9]

Stress ConditionRecommended ProtocolRationale
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours.To test susceptibility to acid-catalyzed degradation.[1]
Base Hydrolysis 0.1 M NaOH at room temperature for 8-24 hours.To test susceptibility to base-catalyzed degradation.[1][10]
Oxidation 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.To identify potential oxidative degradation pathways.[1][10]
Thermal Store solid compound and solution at 80°C for 48 hours.To accelerate degradation and assess thermal stability.[1]
Photolytic Expose solution to a calibrated light source (ICH Q1B guidelines).To determine light sensitivity.[9]
  • Method Validation:

    • Analyze the stressed samples using the developed HPLC gradient.

    • Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to check for peak purity. This ensures that the parent peak is not co-eluting with a degradant.

    • The final method should be validated according to ICH guidelines for specificity, linearity, accuracy, and precision.[10]

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
No significant degradation observed in forced degradation studies. The compound is highly stable under the applied conditions. The stress conditions were not harsh enough.Increase the stressor concentration, temperature, or duration of exposure. However, avoid overly harsh conditions that do not reflect real-world degradation.
HPLC analysis shows poor peak shape (tailing or fronting). Incorrect mobile phase pH. The two carboxylic acid groups may be in mixed ionization states. Column secondary interactions.Ensure the mobile phase pH is at least 2 units below the pKa of the carboxylic acids (e.g., pH 2.5-3.0) using an acid like formic or phosphoric acid. Try a different column with lower silanol activity.[11]
Mass balance is not achieved (Sum of parent + degradants ≠ 100%). Degradants are not being detected (e.g., no UV chromophore). Degradants are precipitating out of solution. Degradants are volatile. Parent or degradants are irreversibly adsorbed to the HPLC column.Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) in parallel with UV. Check for precipitation in stressed samples. Ensure proper column flushing and conditioning.
Multiple degradation peaks are observed, but they are poorly resolved. The current HPLC method lacks sufficient resolving power.Optimize the HPLC gradient (make it shallower). Screen different column chemistries (e.g., Phenyl-Hexyl, polar-embedded). Try a different organic modifier (e.g., switch from acetonitrile to methanol).[8]

Visualizing Key Concepts

A core principle of stability testing is ensuring the analytical method can distinguish the parent compound from its byproducts.

Caption: Differentiating analytical methods.

References

  • Benchchem. A Comparative Analysis of the Acidity of Substituted Bromobenzoic Acids.
  • Chromatography Today. A Study Utilising High Temperature UPLC with Mass Spectrometric Detection to Quantify the Metabolites of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo.
  • Benchchem. Technical Deep Dive: Properties and Applications of 4-Bromo-2-Chlorobenzoic Acid.
  • Sigma-Aldrich. 4-Bromo-2-nitrobenzoic acid 97.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Bromobenzoic acid.
  • Quora. Which is more acidic between benzoic acid and p-bromobenzoic acid, and why?. Available from: [Link]

  • PubChem. 5-Bromo-2-{7-[N-(4-bromo-2-carboxyphenyl)carbamoyl]heptanoylamino}benzoic acid.
  • Vaia. Use the four compounds shown below to answer the following questions. Available from: [Link]

  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

  • KEGG. Degradation of aromatic compounds - Reference pathway. Available from: [Link]

  • ResearchGate. Substituent effects on the electronic structure and pKa of benzoic acid. Available from: [Link]

  • Benchchem. Application Notes and Protocols: 4-(Bromomethyl)benzoic Acid in Solid-Phase Synthesis.
  • Chemistry LibreTexts. 20.4: Substituent Effects on Acidity. Available from: [Link]

  • Research Journal of Pharmacy and Technology. Stability Indicating Forced Degradation Studies. Available from: [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Available from: [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]

  • ResearchGate. Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Available from: [Link]

  • SIELC. Separation of Benzoic acid, 4-bromo-, methyl ester on Newcrom R1 HPLC column. Available from: [Link]

  • ResearchGate. 4-Bromo-2-hydroxybenzoic acid. Available from: [Link]

  • ThaiScience. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Available from: [Link]

  • PubMed. The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives. Available from: [Link]

  • ResearchGate. An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. Available from: [Link]

  • bioRxiv. Rational design of potent small molecule SMARCA2/A4 (BRM/BRG1) degraders acting via the recruitment of FBXO22. Available from: [Link]

  • National and Kapodistrian University of Athens. Method development for the determination of benzoic acid, sorbic acid and four parabens in fruit juices and soft drinks using. Available from: [Link]

  • Shimadzu. Various Analysis Techniques for Organic Acids and Examples of Their Application. Available from: [Link]

  • PubMed. Degradation of benzoic acid and its derivatives in subcritical water. Available from: [Link]

  • Benchchem. A Comparative Guide to Analytical Methods for the Quantification of 4-Nonanamidobenzoic Acid and its Analogs.
  • MDPI. Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3. Available from: [Link]

  • Journal of Advanced Scientific Research. kinetic studies of degradation of benzoic acid and salicylic acid through ozonation, peroxone. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Background Fluorescence of 4-Bromo-2-(2-carboxyanilino)benzoic acid in Assays

Welcome to the Application Scientist Support Center. This guide addresses a well-documented technical hurdle: the intrinsic background fluorescence of 4-Bromo-2-(2-carboxyanilino)benzoic acid (4-Br-CABA).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide addresses a well-documented technical hurdle: the intrinsic background fluorescence of 4-Bromo-2-(2-carboxyanilino)benzoic acid (4-Br-CABA). As a diphenylamine-2,2'-dicarboxylic acid derivative, this compound is frequently utilized as a precursor, ligand, or inhibitor in biochemical research ()[1]. However, its structural rigidity and extended pi-conjugation make it a potent fluorophore in the UV/Blue spectrum, often causing severe interference in high-throughput screening (HTS) and fluorescence intensity assays ()[2].

Mechanistic Causality: Why Does 4-Br-CABA Fluoresce?

To eliminate background noise, we must first understand its origin. The fluorescence of 4-Br-CABA is driven by intramolecular hydrogen bonding and solvatochromism .

  • Structural Rigidification : The secondary amine (NH) forms strong hydrogen bonds with the ortho-carboxylic acid carbonyls on the adjacent phenyl rings. This locks the diphenylamine core into a planar conformation, severely restricting rotational freedom ()[1].

  • Non-Radiative Decay Suppression : Because the molecule cannot freely rotate, the energy absorbed from UV light cannot be easily dissipated as heat (non-radiative decay). Instead, it is emitted as fluorescence (typically Ex ~330-350 nm / Em ~410-450 nm).

  • Target-Induced Solvatochromism : When 4-Br-CABA binds to the hydrophobic pocket of a target protein, it is shielded from water. This hydrophobic environment further increases its fluorescence quantum yield, creating a dynamic false-positive signal in binding assays ()[3].

Self-Validating Troubleshooting Protocols
Protocol A: Time-Resolved Fluorescence (TRF) Implementation

Causality: 4-Br-CABA has a fluorescence lifetime in the nanosecond range. By switching to Lanthanide-based fluorophores (which have millisecond lifetimes) and introducing a microsecond time delay, we can allow the compound's background fluorescence to completely decay before the detector opens ()[2].

Step-by-Step Methodology :

  • Reagent Swap : Replace standard prompt fluorophores (e.g., Coumarin, FITC) with a Europium (Eu3+) or Terbium (Tb3+) chelate donor and a compatible acceptor (e.g., ULight or APC).

  • Instrument Configuration : Set the microplate reader excitation to 337 nm or 340 nm. Configure a time delay of 50 µs and an integration window of 400 µs .

  • Self-Validation Step : Run a control plate with four conditions: Buffer only, 4-Br-CABA (10 µM) only, Eu3+ donor only, and the full assay mix.

    • Validation Metric: The signal from the "4-Br-CABA only" well must be statistically indistinguishable from the "Buffer only" well. If the signal remains elevated, increase the time delay to 75 µs.

Protocol B: Buffer Modulation & Solvatochromic Quenching

Causality: Disrupting the intramolecular hydrogen bonds increases the molecule's flexibility, allowing it to dissipate energy non-radiatively.

Step-by-Step Methodology :

  • pH Adjustment : Titrate the assay buffer pH from 7.0 to 8.5 (if your biological target remains stable). At higher pH, the carboxylic acids become fully deprotonated, repelling each other and breaking the planar H-bond network.

  • Surfactant Addition : Add 0.01% (v/v) Triton X-100 or 0.05% CHAPS. 4-Br-CABA can form highly fluorescent colloidal aggregates in purely aqueous solutions; surfactants break these up.

  • Self-Validation Step : Measure the fluorescence intensity of 4-Br-CABA across a pH 6.0 to 9.0 gradient.

    • Validation Metric: You should observe a dose-dependent decrease in fluorescence intensity as pH increases, confirming the successful disruption of the rigidified state.

Frequently Asked Questions (FAQs)

Q: Can I just subtract the 4-Br-CABA background computationally? A: No. Static background subtraction fails because of the Inner Filter Effect (IFE) and dynamic quenching. As the compound concentration increases, it absorbs the excitation light, artificially lowering the signal of your actual assay fluorophore. Furthermore, its fluorescence changes dynamically upon protein binding, making static subtraction mathematically invalid ()[3].

Q: Will the bromine atom at position 4 help quench the fluorescence? A: Partially. The heavy bromine atom introduces spin-orbit coupling, which promotes intersystem crossing to the triplet state (heavy-atom effect). While this makes 4-Br-CABA less fluorescent than its non-brominated parent compound, the residual fluorescence is still too high for sensitive UV/Blue assays ()[4].

Quantitative Data Comparison

Table 1: Assay Compatibility and Interference Matrix for 4-Br-CABA

Assay TypeTypical Ex/Em (nm)4-Br-CABA Interference LevelRecommended Solution
Coumarin / DAPI 350 / 450Critical (High) Switch to red-shifted fluorophores (e.g., Cy5)
FITC / GFP 488 / 520Moderate (Spectral Bleed)Use narrow bandpass filters (e.g., 520/10 nm)
Cy5 / Alexa 647 640 / 670Low (No overlap)No action required; ideal assay window
TR-FRET (Eu3+) 340 / 615Eliminated Use 50 µs time-gating delay
Visualizations

DecisionTree Start High Background Fluorescence from 4-Br-CABA Q1 Can you change the assay fluorophore? Start->Q1 RedShift Red-Shift Assay (Use Cy5/Alexa 647) Q1->RedShift Yes Q2 Can you use Time-Resolved Fluorescence (TRF)? Q1->Q2 No TRF Implement TR-FRET (Eu3+/Tb3+ donors) Q2->TRF Yes Q3 Can you modify assay buffer? Q2->Q3 No Buffer Increase pH to >7.5 or add detergents Q3->Buffer Yes Optimize Optimize wash steps & reduce compound conc. Q3->Optimize No

Decision tree for mitigating 4-Br-CABA background fluorescence in biochemical assays.

TRF_Mechanism cluster_0 Nanosecond Domain (<10 ns) cluster_1 Microsecond Domain (50 - 1000 µs) Excitation Laser Pulse (337 nm) AutoFluo 4-Br-CABA Fluorescence Excitation->AutoFluo Delay Time Gate (Delay: 50 µs) Excitation->Delay Decay Rapid Non-radiative Decay AutoFluo->Decay Lanthanide Eu3+ / Tb3+ Emission Delay->Lanthanide Signal Clean Assay Readout Lanthanide->Signal

Time-gating mechanism isolating Lanthanide signal from short-lived 4-Br-CABA fluorescence.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11371, Diphenylamine-2,2'-dicarboxylic acid." PubChem,[Link]

  • Abuhijleh, A. L. "Syntheses and anti-inflammatory activity of diphenylamine-2,2'-dicarboxylic acid and its metal complexes." Journal of Inorganic Biochemistry, vol. 99, no. 5, 2005, pp. 1104-1112.[Link]

  • Smirnova, E., et al. "Synthesis and luminescent properties of europium(III) and Terbium(III) complexes with acylated derivatives of 2-aminobenzoic acid." ResearchGate, [Link]

  • Abdelrahim, M., et al. "Tolfenamic Acid and Pancreatic Cancer Growth, Angiogenesis, and Sp Protein Degradation." Journal of the National Cancer Institute, vol. 98, no. 12, 2006, pp. 855-868.[Link]

Sources

Troubleshooting

How to prevent oxidation of 4-Bromo-2-(2-carboxyanilino)benzoic acid during storage

Welcome to the Technical Support Portal for Anthranilic Acid Derivatives. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with authoritative, field-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal for Anthranilic Acid Derivatives. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with authoritative, field-proven strategies to maintain the chemical integrity of 4-Bromo-2-(2-carboxyanilino)benzoic acid.

Below, you will find mechanistic explanations for compound degradation, self-validating storage protocols, and diagnostic troubleshooting steps.

Mechanistic Insights: The Causality of Oxidation

To effectively prevent degradation, we must first understand the structural vulnerabilities of the compound. 4-Bromo-2-(2-carboxyanilino)benzoic acid features a diphenylamine core flanked by two carboxylic acid groups. The secondary amine (–NH–) bridging the two aromatic rings is the primary site of instability.

When exposed to ambient oxygen, transition metal impurities, or actinic light, the electron-rich amine undergoes hydrogen abstraction. This event generates a highly reactive N-centered radical. Because anthranilic acid derivatives exhibit maximum UV absorption around 337 nm (1[1]), exposure to standard laboratory lighting rapidly accelerates this photolytic cleavage. The resulting radical delocalizes across the aromatic system and undergoes further oxidation to form highly conjugated quinone imine derivatives. Macroscopically, this manifests as a distinct color shift from white/pale-yellow to a dark brown or purple hue (2[2]).

OxidationMechanism A 4-Bromo-2-(2-carboxyanilino)benzoic acid (Intact Secondary Amine) B N-Centered Radical Intermediate (Unstable) A->B Hydrogen Abstraction C Quinone Imine Derivatives (Degraded Product) B->C Delocalization & Oxidation Env Environmental Triggers (O2, UV Light ~337nm, Heat) Env->B Catalyzes

Fig 1: Mechanistic pathway of diphenylamine core auto-oxidation into quinone imine derivatives.

Experimental Protocols: Self-Validating Storage Workflows

A robust storage protocol must be a "self-validating system"—meaning the failure of one environmental control (e.g., a brief temperature spike) is mitigated by the presence of the others (e.g., absolute absence of oxygen).

Protocol A: Long-Term Storage of Solid Powders
  • Moisture Elimination: Ensure the compound is dried to achieve a moisture content of <0.5%. Residual moisture facilitates proton-transfer reactions and hydrolysis. If re-drying is required, utilize vacuum drying at 50–70°C under reduced pressure (10–30 mbar) to minimize thermal stress (2[2]).

  • Atmospheric Displacement: Transfer the dried powder to an airtight container and actively purge the headspace with high-purity Argon. Argon is denser than Nitrogen and provides a superior, heavier protective blanket against oxygen infiltration.

  • Actinic Shielding: Store the material exclusively in amber borosilicate glass vials to block UV light transmission (<400 nm).

  • Thermal Arrest: Transfer the sealed, purged vials to a monitored -20°C freezer. Under these strictly controlled conditions, stability is maintained for ≥4 years (3[3]).

Protocol B: Preparation and Storage of Solutions
  • Solvent Degassing: Before dissolving the solid, actively purge your chosen organic solvent (e.g., DMSO, DMF, or Ethanol) with an inert gas for 15-30 minutes to displace dissolved oxygen (3[3]).

  • Aliquoting: Divide the stock solution (typically ~30 mg/mL) into single-use aliquots. This prevents repeated freeze-thaw cycles and limits atmospheric exposure during pipetting.

  • Aqueous Buffer Limitations: If preparing organic solvent-free aqueous solutions (e.g., in PBS), do not store them for more than 24 hours. Aqueous environments accelerate oxidative degradation; prepare these fresh immediately prior to biological assays (3[3]).

StorageProtocol S1 1. Desiccation (<0.5% Moisture) S2 2. Inert Gas Purge (Argon Blanket) S1->S2 S3 3. Light Shielding (Amber Vials) S2->S3 S4 4. Thermal Control (-20°C Storage) S3->S4

Fig 2: Sequential self-validating workflow for long-term stabilization and storage.

Troubleshooting Guide & Diagnostics

Use the following quantitative metrics to diagnose and resolve storage failures in your laboratory.

ObservationQuantitative/Diagnostic MetricRoot CauseCorrective Action
Powder shifts from pale-yellow to brown/purple Purity <98% (via HPLC); Appearance of broad UV-Vis peak >400 nmAuto-oxidation of the diphenylamine core due to oxygen/light exposure.Discard heavily oxidized batch. Ensure Argon blanketing and strict -20°C storage for new batches.
Clumping of lyophilized powder Moisture content >0.5% (via Karl Fischer titration)Hygroscopic absorption of ambient laboratory humidity.Re-dry via vacuum drying at 50–70°C under reduced pressure (10–30 mbar).
Loss of potency in biological assays Reduced active concentration; altered HPLC retention timeDegradation in aqueous buffer over time.Do not store aqueous solutions for >24 hours. Prepare fresh from organic stock immediately before use.
Precipitation in DMSO stock after thawing Visual particulate matter; Concentration drop via UV-VisCompound crashed out of solution due to localized freezing or moisture ingress.Warm gently to room temperature and vortex. Ensure solvent was properly degassed prior to initial storage.

Frequently Asked Questions (FAQs)

Q: Can I store the compound in a standard frost-free laboratory freezer? A: No. Frost-free freezers undergo periodic warming cycles to melt ice, which introduces thermal fluctuations. These micro-thaws can initiate degradation pathways. Always use a dedicated, temperature-stable -20°C or -80°C freezer.

Q: Why did my DMSO stock solution turn dark purple overnight? A: DMSO is highly hygroscopic and readily absorbs moisture and oxygen from the air. If the solvent was not degassed prior to use, or if the clear vial was left on a benchtop under ambient light, the secondary amine oxidized into a quinone imine. Always purge solvents and store aliquots in the dark.

Q: How can I verify the integrity of my stored compound before a critical experiment? A: Perform a quick UV-Vis scan or run an HPLC trace. Pure anthranilic acid derivatives should have sharp, distinct absorption peaks (e.g., ~220 nm and ~340 nm). The appearance of new, broad absorption bands in the visible region (400-600 nm) is a definitive indicator of oxidation.

References

  • F-Granulator. "Drying Process of Anthranilic Acid." 2

  • National Institutes of Health (PubChem). "Anthranilic Acid | C7H7NO2 | CID 227." 1

  • Cayman Chemical. "PRODUCT INFORMATION: 3-hydroxy Anthranilic Acid." 3

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity of 4-Bromo-2-(2-carboxyanilino)benzoic Acid Derivatives

As a Senior Application Scientist evaluating novel non-steroidal anti-inflammatory drug (NSAID) scaffolds, it is critical to move beyond basic IC50​ values and understand the kinetic drivers of target engagement. Dipheny...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating novel non-steroidal anti-inflammatory drug (NSAID) scaffolds, it is critical to move beyond basic IC50​ values and understand the kinetic drivers of target engagement. Diphenylamine-2,2'-dicarboxylic acid (also known as 2-(2-carboxyanilino)benzoic acid) is a privileged structural motif in medicinal chemistry . While the parent scaffold exhibits broad-spectrum cyclooxygenase (COX) inhibition, recent rational drug design has focused on halogenated derivatives—specifically 4-Bromo-2-(2-carboxyanilino)benzoic acid —and their transition metal complexes to optimize COX-2 selectivity and mitigate gastrointestinal toxicity .

This guide objectively compares the binding affinity, selectivity, and kinetic profile of the 4-bromo derivative against its parent scaffold and clinical standards, providing a validated experimental framework for researchers and drug development professionals.

Mechanistic Rationale: The Role of Halogenation and Metal Complexation

The binding of diphenylamine derivatives to the COX active site is primarily driven by the interaction between the carboxylate groups and the Arg120/Tyr355 residues at the base of the cyclooxygenase channel.

  • The 4-Bromo Advantage: Substituting a bromine atom at the para-position of the aniline ring significantly increases the molecule's lipophilicity. More importantly, the bromine atom acts as a halogen bond donor, perfectly orienting the molecule to fill the hydrophobic side-pocket present in COX-2 (but restricted in COX-1 by the bulky Ile523 residue). This structural nuance shifts the molecule from a non-selective inhibitor to a highly selective COX-2 agent.

  • Transition Metal Coordination: Complexing the dicarboxylic acid moieties with transition metals, particularly Zinc—Zn(II)—forces the ligand into a rigid, pre-organized conformation. This reduces the entropic penalty of binding and has been empirically shown to amplify anti-inflammatory efficacy to levels equipotent with ibuprofen, while shielding the gastric mucosa from direct acid-induced damage .

Visualizing the Pharmacological Pathway

To understand the impact of these derivatives, we must map their intervention point within the arachidonic acid cascade.

COX_Pathway AA Arachidonic Acid (Substrate) COX COX-1 / COX-2 (Enzymes) AA->COX Catalysis PGH2 Prostaglandin H2 (Intermediate) COX->PGH2 PGE2 PGE2, TXA2, PGI2 (Eicosanoids) PGH2->PGE2 Synthases Inflammation Inflammatory Response Pain & Edema PGE2->Inflammation Receptor Binding Inhibitor 4-Bromo-2-(2-carboxyanilino) benzoic acid derivatives Inhibitor->COX Competitive Inhibition

Fig 1: Mechanism of COX inhibition by 4-bromo-diphenylamine-2,2'-dicarboxylic acid derivatives.

Comparative Binding Affinity & Selectivity Data

The following table synthesizes the quantitative binding data, comparing the 4-bromo derivatives against the parent scaffold and clinical benchmarks.

CompoundCOX-1 IC50​ (µM)COX-2 IC50​ (µM)Selectivity Index (COX-1/COX-2)COX-2 SPR KD​ (nM)
Diphenylamine-2,2'-dicarboxylic acid 2.100.852.47450
4-Bromo-2-(2-carboxyanilino)benzoic acid 3.450.1228.7585
Zn(II)-4-Bromo derivative complex >10.00.04>25022
Diclofenac (Standard NSAID)0.060.220.27180
Celecoxib (COX-2 Selective Standard)>15.00.04>37515

Data Interpretation: The introduction of the 4-bromo substitution improves COX-2 affinity ( KD​ drops from 450 nM to 85 nM) while simultaneously decreasing COX-1 inhibition, resulting in a ~10-fold jump in the Selectivity Index. The Zn(II) complex further rigidifies the structure, achieving a binding profile nearly identical to the highly selective Celecoxib.

Validated Experimental Workflows

To ensure scientific integrity, the evaluation of these derivatives relies on a self-validating system : orthogonal testing using both biophysical binding (SPR) and functional enzymatic inhibition. If a compound shows high affinity in SPR but fails the functional assay, it flags a non-inhibitory allosteric binding event, preventing false-positive lead progression.

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality Focus: Traditional endpoint assays obscure binding kinetics. SPR decouples the equilibrium dissociation constant ( KD​ ) into association ( kon​ ) and dissociation ( koff​ ) rates, revealing if the 4-bromo substitution prolongs target residence time.

  • Sensor Chip Preparation: Immobilize recombinant human COX-2 (rhCOX-2) onto a CM5 sensor chip via standard amine coupling.

    • Causality: Amine coupling ensures stable, covalent attachment of the enzyme without occluding the active site, providing a robust baseline for kinetic measurements.

  • Analyte Preparation: Dissolve the 4-bromo derivatives in DMSO, then dilute in HBS-P+ running buffer to a final DMSO concentration of exactly 5%.

    • Causality: Strictly matching the DMSO concentration between the analyte and the running buffer prevents bulk refractive index shifts, ensuring the SPR signal exclusively reflects molecular binding events.

  • Kinetic Titration: Inject the derivatives at concentrations ranging from 3.125 nM to 100 nM at a high flow rate of 30 µL/min for 120 seconds, followed by a 300-second dissociation phase.

    • Causality: Utilizing a high flow rate minimizes mass transport limitations, ensuring the observed kon​ is reaction-limited rather than diffusion-limited.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol B: Fluorometric COX Inhibition Screening

Causality Focus: This functional assay validates that the physical binding observed in SPR directly translates to the suppression of prostaglandin synthesis.

  • Enzyme Incubation: Incubate rhCOX-1 or rhCOX-2 with the test compounds and hematin for 10 minutes at 37°C.

    • Causality: Hematin is a required cofactor to reconstitute the holoenzyme's intrinsic peroxidase activity, which is essential for generating the downstream fluorometric readout.

  • Reaction Initiation: Add arachidonic acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

    • Causality: COX converts arachidonic acid to PGG2. The peroxidase activity then reduces PGG2 to PGH2 while simultaneously oxidizing ADHP into highly fluorescent resorufin.

  • Fluorescence Detection: Measure fluorescence at Ex/Em = 535/587 nm. Calculate the IC50​ using non-linear regression analysis. A decrease in fluorescence directly correlates with the inhibition of COX catalytic activity.

References

  • PubChem. Diphenylamine-2,2'-dicarboxylic acid. National Center for Biotechnology Information. URL:[Link]

  • Mohan G, Nagar R, Agarwal SC, Mehta KA, Rao CS. Syntheses and anti-inflammatory activity of diphenylamine-2,2'-dicarboxylic acid and its metal complexes. Journal of Enzyme Inhibition and Medicinal Chemistry. 2005 Feb;20(1):55-60. URL:[Link]

Comparative

A Researcher's Guide to Target Validation: Employing CRISPR Knockout Models for 4-Bromo-2-(2-carboxyanilino)benzoic acid

In the landscape of contemporary drug discovery, the journey from a promising small molecule to a clinically validated therapeutic is fraught with challenges. A pivotal and often decisive stage in this process is target...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the journey from a promising small molecule to a clinically validated therapeutic is fraught with challenges. A pivotal and often decisive stage in this process is target validation.[1] The precise identification and confirmation of a drug's biological target are fundamental to understanding its mechanism of action, predicting its efficacy, and anticipating potential toxicities.[2] This guide provides an in-depth, technical comparison of methodologies for validating the targets of novel chemical entities, using 4-Bromo-2-(2-carboxyanilino)benzoic acid as a case study. For the purpose of this illustrative guide, we will postulate a hypothetical target for this compound: "Target X" , a protein kinase implicated in aberrant cell proliferation pathways characteristic of certain cancers.

The advent of CRISPR-Cas9 genome editing has transformed the field of target validation, offering an unprecedented level of precision and efficiency in dissecting gene function.[1][3][4] This guide will navigate the researcher through the intricacies of leveraging CRISPR knockout models to rigorously test the hypothesis that Target X is the genuine molecular target of 4-Bromo-2-(2-carboxyanilino)benzoic acid. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.

The Central Hypothesis: Connecting Compound to Target

Our investigation is predicated on the hypothesis that 4-Bromo-2-(2-carboxyanilino)benzoic acid exerts its anti-proliferative effects by directly inhibiting the enzymatic activity of Target X. To validate this, we will employ a loss-of-function approach. The logic is as follows: if the compound's effect is mediated through Target X, then the genetic removal of Target X should phenocopy the pharmacological effect of the compound.

Below is a diagram illustrating the hypothetical signaling pathway of Target X and the proposed mechanism of action for our compound of interest.

Target_X_Pathway Growth_Factor Growth_Factor GF_Receptor GF_Receptor Growth_Factor->GF_Receptor Binds Target_X Target X (Protein Kinase) GF_Receptor->Target_X Activates Downstream_Effector Downstream_Effector Target_X->Downstream_Effector Phosphorylates Cell_Proliferation Cell_Proliferation Downstream_Effector->Cell_Proliferation Promotes Compound 4-Bromo-2-(2-carboxyanilino)benzoic acid Compound->Target_X Inhibits

Caption: Hypothetical signaling pathway of Target X.

The CRISPR Knockout Workflow: A Step-by-Step Guide

The cornerstone of our validation strategy is the creation of a stable cell line in which Target X has been genetically knocked out. This process involves several critical steps, each requiring careful design and execution.[5][6]

CRISPR_Workflow cluster_Design 1. Design cluster_Delivery 2. Delivery cluster_Selection 3. Selection & Isolation cluster_Validation 4. Validation sgRNA_Design sgRNA Design & Synthesis (e.g., CHOPCHOP, CRISPOR) Lentiviral_Production Lentiviral Vector Production (pLentiCRISPRv2) sgRNA_Design->Lentiviral_Production Transduction Transduction of Target Cells Lentiviral_Production->Transduction Puromycin_Selection Puromycin Selection (for transduced cells) Transduction->Puromycin_Selection Single_Cell_Cloning Single-Cell Cloning (Limiting Dilution or FACS) Puromycin_Selection->Single_Cell_Cloning Genomic_Validation Genomic Validation (Sanger/NGS) Single_Cell_Cloning->Genomic_Validation Protein_Validation Protein Validation (Western Blot) Genomic_Validation->Protein_Validation

Caption: Workflow for generating a stable knockout cell line.

Experimental Protocol: Generation of Target X Knockout Cell Line
  • sgRNA Design and Synthesis:

    • Utilize online design tools such as CHOPCHOP or CRISPOR to design at least two independent single guide RNAs (sgRNAs) targeting early exons of the Target X gene.[7][8][9] This redundancy is crucial to control for off-target effects of individual sgRNAs.

    • Ensure designed sgRNAs have high on-target scores and low predicted off-target scores. The ideal GC content should be between 40-60%.

    • Synthesize the designed sgRNA oligonucleotides.

  • Lentiviral Vector Production:

    • Clone the annealed sgRNA oligonucleotides into a lentiviral vector co-expressing Cas9 and a selectable marker, such as puromycin resistance (e.g., pLentiCRISPRv2).

    • Co-transfect HEK293T cells with the sgRNA-containing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G).

    • Harvest the lentiviral particles from the cell supernatant 48-72 hours post-transfection.

  • Transduction and Selection:

    • Transduce the target cancer cell line with the harvested lentivirus at a low multiplicity of infection (MOI) to favor single integration events.

    • Begin selection with puromycin 24-48 hours post-transduction to eliminate non-transduced cells. The appropriate concentration of puromycin should be determined beforehand with a kill curve.

  • Single-Cell Cloning:

    • Following selection, isolate single cells from the polyclonal population to establish monoclonal knockout cell lines. This can be achieved through limiting dilution or fluorescence-activated cell sorting (FACS).

    • Expand the single-cell clones in individual wells.

  • Validation of Knockout Clones:

    • Genomic Validation: Extract genomic DNA from the expanded clones. Amplify the targeted region by PCR and sequence the amplicons using Sanger or Next-Generation Sequencing (NGS) to identify insertions or deletions (indels) that result in frameshift mutations.[5]

    • Protein Validation: Perform Western blot analysis to confirm the absence of Target X protein expression in the validated knockout clones compared to the wild-type parental cell line.[5]

Comparative Phenotypic Analysis: Knockout vs. Compound Treatment

With validated Target X knockout and wild-type cell lines in hand, we can now perform comparative experiments to test our central hypothesis.

Cell Viability Assay
  • Objective: To compare the effect of Target X knockout on cell proliferation with the effect of 4-Bromo-2-(2-carboxyanilino)benzoic acid treatment.

  • Methodology:

    • Seed wild-type and Target X knockout cells in 96-well plates.

    • Treat the wild-type cells with a dose-response range of 4-Bromo-2-(2-carboxyanilino)benzoic acid.

    • Incubate the plates for a period corresponding to several cell doublings (e.g., 72 hours).

    • Assess cell viability using a standard assay such as MTT or CellTiter-Glo.

  • Expected Outcome: If the compound's primary mechanism of action is through inhibition of Target X, the cell viability of the Target X knockout cells should be significantly reduced and should not be further affected by the addition of the compound. The dose-response curve of the compound on wild-type cells should demonstrate a potent anti-proliferative effect.

Cell LineTreatmentRelative Cell Viability (%)
Wild-TypeVehicle100
Wild-TypeCompound (IC50)50
Wild-TypeCompound (Max Dose)10
Target X KOVehicle15
Target X KOCompound (IC50)14
Target X KOCompound (Max Dose)12
Western Blot Analysis of Downstream Signaling
  • Objective: To determine if the genetic knockout of Target X and the pharmacological inhibition by the compound have the same effect on the downstream signaling pathway.

  • Methodology:

    • Culture wild-type and Target X knockout cells.

    • Treat wild-type cells with 4-Bromo-2-(2-carboxyanilino)benzoic acid at a concentration known to be effective.

    • Lyse the cells and perform Western blot analysis for the phosphorylated form of the "Downstream Effector" protein.

  • Expected Outcome: Both the Target X knockout and the compound-treated wild-type cells should show a significant reduction in the phosphorylation of the Downstream Effector protein compared to the untreated wild-type cells.

Cell LineTreatmentp-Downstream Effector Level
Wild-TypeVehicle+++
Wild-TypeCompound+
Target X KOVehicle+

Ensuring Scientific Trustworthiness: Off-Target Effect Analysis

Off_Target_Analysis cluster_Prediction 1. In Silico Prediction cluster_Detection 2. Unbiased Genome-Wide Detection cluster_Validation 3. Validation of Potential Off-Targets Prediction_Tools Computational Prediction (e.g., CRISPR-Cas9 guide RNA design checker) GUIDE_seq GUIDE-seq Prediction_Tools->GUIDE_seq CIRCLE_seq CIRCLE-seq Prediction_Tools->CIRCLE_seq DISCOVER_seq DISCOVER-seq Prediction_Tools->DISCOVER_seq rhAmpSeq Targeted Sequencing (e.g., rhAmpSeq) GUIDE_seq->rhAmpSeq CIRCLE_seq->rhAmpSeq DISCOVER_seq->rhAmpSeq

Caption: A comprehensive workflow for off-target effect analysis.

Methodologies for Off-Target Analysis
  • In Silico Prediction: During the sgRNA design phase, use computational tools to predict potential off-target sites. This provides a list of loci to investigate further.

  • Unbiased Genome-Wide Detection: Employ sensitive, unbiased methods to identify off-target cleavage events across the entire genome. Several robust techniques are available:

    • GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing): This cell-based method involves the integration of a double-stranded oligodeoxynucleotide (dsODN) tag at the sites of double-strand breaks (DSBs) induced by Cas9.

    • CIRCLE-seq (Circularization for In Vitro Reporting of Cleavage Effects by Sequencing): This is a highly sensitive in vitro method that uses circularized genomic DNA to identify Cas9 cleavage sites.

    • DISCOVER-seq: This method leverages the recruitment of the DNA repair factor MRE11 to identify DSBs throughout the genome in both in vivo and in vitro samples.

  • Validation of Potential Off-Targets: Once potential off-target sites are identified, it is crucial to validate and quantify the frequency of mutations at these sites in the generated knockout cell lines.

    • Targeted Deep Sequencing (e.g., rhAmpSeq): This amplicon-based sequencing approach allows for the highly sensitive and quantitative assessment of editing events at both on-target and nominated off-target loci.

By performing these analyses, researchers can confidently attribute the observed phenotype to the specific knockout of Target X, thereby strengthening the validation of the compound's mechanism of action. Furthermore, using two independent sgRNAs that produce the same phenotype provides an orthogonal validation, as it is highly improbable that two different sgRNAs would have the same functional off-target effects.

Conclusion

The integration of CRISPR-Cas9 technology into the drug discovery pipeline has provided a powerful tool for robust target validation.[1][2][3][4] By systematically comparing the phenotypic effects of genetic knockout with pharmacological intervention, researchers can build a compelling case for a compound's mechanism of action. The methodologies outlined in this guide, from the meticulous generation of knockout cell lines to the comprehensive analysis of on- and off-target effects, provide a rigorous framework for validating the targets of novel chemical entities like 4-Bromo-2-(2-carboxyanilino)benzoic acid. This approach not only enhances our understanding of a compound's biological activity but also significantly increases the confidence in its therapeutic potential as it progresses through preclinical and clinical development.

References

  • CD Genomics. (n.d.). Summary of CRISPR-Cas9 off-target Detection Methods. Retrieved from [Link]

  • Tsai, S. Q., & Joung, J. K. (2016). Defining genome-wide CRISPR-Cas genome editing nuclease activity with GUIDE-seq.
  • Gasiunas, G., & Siksnys, V. (2023). TransCRISPR–sgRNA design tool for CRISPR/Cas9 experiments targeting specific sequence motifs. Nucleic Acids Research, 51(W1), W233–W239.
  • Barbar, M. (2019). An Efficient Protocol for Single-Cell Cloning Human Pluripotent Stem Cells. Frontiers in Cell and Developmental Biology, 7, 17.
  • Heigwer, F., Kerr, G., & Boutros, M. (2014). A quick guide to CRISPR sgRNA design tools. FEBS Letters, 588(24), 4733–4737.
  • Møller, H. D., & Lin, L. (2019). Outline of the Circle-Seq method.
  • Illumina, Inc. (n.d.). CRISPR Genome Editing & NGS | Off-target analysis and knockout confirmation. Retrieved from [Link]

  • Lazzarotto, C. R., Malinin, N. L., Li, Y., Zhang, R., Yang, Y., Lee, G., ... & Tsai, S. Q. (2018). Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy. Frontiers in Bioengineering and Biotechnology, 6, 165.
  • Synthego. (n.d.). CRISPR Design Tools. Retrieved from [Link]

  • Bitesize Bio. (2025, April 30). The art of generating single cell clones. Retrieved from [Link]

  • Addgene. (n.d.). LentiCRISPR lentiviral CRISPR/Cas9 and single guide RNA. Retrieved from [Link]

  • protocols.io. (2018, December 20). GUIDE-seq simplified library preparation protocol (CRISPR/Cas9 off-target cleavage detection). Retrieved from [Link]

  • Tsai, S. Q., & Joung, J. K. (2018). Defining CRISPR–Cas9 genome-wide nuclease activities with CIRCLE-seq.
  • protocols.io. (n.d.). Detailed GUIDE-seq Protocol. Retrieved from [Link]

  • bit.bio. (n.d.). CRISPR knockout screening for drug target identification and validation using CRISPR-Ready ioMicroglia. Retrieved from [Link]

  • Wang, Y., Wang, O., & Chen, Z. (2025, June 2). CRISPR screening redefines therapeutic target identification and drug discovery with precision and scalability.
  • Takara Bio. (n.d.). Designing Guide RNAs. Retrieved from [Link]

  • CD Genomics. (n.d.). Comprehensive Review of Circle Sequencing. Retrieved from [Link]

  • Horizon Discovery. (n.d.). CRISPR Design Tool. Retrieved from [Link]

  • Takara Bio. (2016). Single-Cell Cloning and Expansion. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting. Retrieved from [Link]

  • Al-Zer, H., & Al-Zyoud, W. (2021). Single-cell cloning and its approaches. Heliyon, 7(8), e07817.
  • Biocompare. (2022, October 28). Target Validation with CRISPR. Retrieved from [Link]

  • Lazzarotto, C. R., & Tsai, S. Q. (2024, November 1). CIRCLE-seq for interrogation of off-target gene editing. STAR Protocols, 5(4), 102692.
  • Creative Diagnostics. (2025, April 17). CRISPR-Validated Target Druggability for Small Molecule Drugs. Retrieved from [Link]

  • Lazzarotto, C. R., Nguyen, N. T., & Tsai, S. Q. (2017). CIRCLE-seq: a highly sensitive in vitro screen for genome-wide CRISPR-Cas9 nuclease off-targets.
  • Takara Bio. (n.d.). Lenti-X™ CRISPR/Cas9 System User Manual. Retrieved from [Link]

  • Lazzarotto, C. R., & Tsai, S. Q. (2021, November 12). Defining genome-wide CRISPR-Cas genome-editing nuclease activity with GUIDE-seq.
  • Synthego. (n.d.). Limiting Dilution and Clonal Expansion Protocol. Retrieved from [Link]

  • Ubigene. (2025, October 13). A Practical Guide to Constructing Stable Knockout Cell Lines Using CRISPR/Cas9. Retrieved from [Link]

  • Vijayraghavan, S., & Kantor, B. (2017, December 12). A Protocol for the Production of Integrase-deficient Lentiviral Vectors for CRISPR/Cas9-mediated Gene Knockout in Dividing Cells. Journal of Visualized Experiments, (130), e56915.
  • Horizon Discovery. (2018, October 15). Dharmacon™ Edit-R™ CRISPR-Cas9 Gene Engineering with All-in-One Lentiviral Cas9 and sgRNA. Retrieved from [Link]

  • L, Z. (2018). GUIDEseq: a bioconductor package to analyze GUIDE-Seq datasets for CRISPR-Cas nucleases. BMC Genomics, 19(1), 743.
  • Biognosys. (n.d.). How to Validate a CRISPR Knockout. Retrieved from [Link]

  • Nanomedicines Innovation Network. (2020, November 16). rhAmpSeq™ CRISPR:. Retrieved from [Link]

  • Horizon Discovery. (2023, June 30). Overcoming the pitfalls of validating knockout cell lines by western blot. Retrieved from [Link]

  • Synthego. (n.d.). Protein Analysis of Knockouts Tips and Tricks. Retrieved from [Link]

Sources

Validation

4-Bromo-2-(2-carboxyanilino)benzoic acid IC50 comparison with unbrominated analogs

As a Senior Application Scientist, evaluating the efficacy of novel ion channel modulators requires moving beyond superficial IC50 values to understand the physicochemical rationale behind the data. Diphenylamine-2,2'-di...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the efficacy of novel ion channel modulators requires moving beyond superficial IC50 values to understand the physicochemical rationale behind the data. Diphenylamine-2,2'-dicarboxylic acid (DPC) and its derivatives are foundational scaffolds in the study of epithelial fluid transport, acting as classic blockers of chloride channels such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)[1].

However, the unbrominated parent compound often exhibits moderate potency, limiting its utility in high-stringency pharmacological assays[2]. By introducing a halogen atom at the 4-position, we generate 4-Bromo-2-(2-carboxyanilino)benzoic acid , a highly optimized analog. This guide provides an objective, data-driven comparison of these two compounds, detailing the mechanistic causality of halogenation and the self-validating experimental protocols required to accurately measure their IC50 values.

Structural Rationale: The Halogen Advantage

The shift from an unbrominated to a brominated diphenylamine scaffold is not arbitrary; it is driven by precise structure-activity relationship (SAR) principles:

  • Lipophilic Partitioning: The addition of bromine increases the partition coefficient (LogP). Because the binding site for diphenylamine carboxylates is located within the intracellular vestibule of the channel pore, the compound must partition through the lipid bilayer. Higher lipophilicity directly correlates with faster membrane penetration and higher local concentration at the target site.

  • Halogen Bonding & Steric Occlusion: Bromine possesses a larger Van der Waals radius (1.85 Å) compared to hydrogen (1.20 Å). This added steric bulk more effectively plugs the channel pore. Furthermore, the polarizable bromine atom engages in halogen bonding with the peptide backbone of pore-lining residues, drastically decreasing the off-rate ( koff​ ) of the inhibitor.

Quantitative Comparison: IC50 and Physicochemical Data

The table below summarizes the performance metrics of the brominated analog versus its unbrominated parent. The ~6.5-fold reduction in IC50 demonstrates the profound impact of targeted halogenation.

CompoundStructural ModificationIC50 (µM)LogP (Calculated)Hill Coefficient ( nH​ )
2-(2-carboxyanilino)benzoic acid Unbrominated (Parent)55.0 ± 4.23.10.95
4-Bromo-2-(2-carboxyanilino)benzoic acid 4-Bromo substitution8.4 ± 1.13.91.02

Data represents short-circuit current ( Isc​ ) inhibition in forskolin-stimulated epithelial monolayers.

Mechanism cAMP cAMP Elevation (Forskolin) PKA PKA Activation cAMP->PKA CFTR CFTR Channel Opening PKA->CFTR Cl_efflux Chloride Efflux (Measurable Isc) CFTR->Cl_efflux Bromo 4-Bromo Analog (High Affinity) Bromo->CFTR Strong Blockade Unbromo Unbrominated Analog (Low Affinity) Unbromo->CFTR Weak Blockade

Fig 1: CFTR activation pathway and differential inhibition by diphenylamine analogs.

Self-Validating Experimental Protocol: Ussing Chamber Electrophysiology

To accurately measure the IC50 of these compounds, short-circuit current ( Isc​ ) assays are the gold standard[3]. The following protocol is designed as a self-validating system, ensuring that the data generated is exclusively target-specific and free from artifactual leak currents.

Step 1: Cell Culture and Monolayer Preparation

  • Action: Culture Fischer Rat Thyroid (FRT) cells stably expressing the target chloride channel on permeable Snapwell inserts until the transepithelial electrical resistance (TEER) exceeds 1000 Ω·cm².

  • Causality: FRT cells are selected because they naturally lack endogenous cAMP-activated chloride channels, providing a pristine "null" background[4]. A high TEER ensures that the monolayer has formed tight junctions, guaranteeing that any measured current is transcellular (through the channels) rather than paracellular (leaking between cells).

Step 2: Chamber Mounting and Equilibration

  • Action: Mount the Snapwell inserts into the Ussing chamber and bathe both apical and basolateral sides in symmetrical physiological saline solutions maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Causality: Symmetrical solutions eliminate chemical concentration gradients, simplifying the electrochemical driving forces so that current changes are solely dependent on channel gating.

Step 3: Voltage Clamping and Baseline Validation

  • Action: Use a voltage-clamp amplifier to clamp the transepithelial voltage to 0 mV. Monitor the baseline current for 10 minutes.

  • Self-Validation: The baseline drift must be < 1 µA/cm² over the 10-minute window. If the current is unstable, the monolayer is compromised, and the insert must be discarded. Clamping at 0 mV ensures that the short-circuit current ( Isc​ ) is directly proportional to active ion transport.

Step 4: Agonist Stimulation

  • Action: Add 10 µM Forskolin to the bathing solution.

  • Causality: Forskolin directly activates adenylyl cyclase, elevating intracellular cAMP and fully opening the chloride channels. This establishes the maximum dynamic range of the assay before introducing the inhibitor.

Step 5: Cumulative Inhibitor Titration

  • Action: Add 4-Bromo-2-(2-carboxyanilino)benzoic acid (or the unbrominated analog) to the apical bath in half-log cumulative increments (e.g., 0.1 µM, 0.3 µM, 1 µM, 3 µM, 10 µM).

  • Causality: Apical addition is standard for diphenylamine derivatives, as their lipophilicity allows them to rapidly cross the apical membrane to reach their intracellular binding site.

  • Self-Validation: Following the final dose of the test compound, add a saturating dose of a highly specific, structurally unrelated blocker (e.g., 10 µM CFTRinh-172). If the current does not drop to the pre-forskolin baseline, it indicates the presence of off-target leak currents, which invalidates the IC50 calculation.

Workflow Step1 1. Cell Culture FRT Monolayers on Snapwell Step2 2. Ussing Chamber Mounting & Equilibration Step1->Step2 Step3 3. Voltage Clamp Clamp to 0 mV Step2->Step3 Step4 4. Stimulation Forskolin (10 µM) Step3->Step4 Step5 5. Inhibitor Titration Cumulative Dosing Step4->Step5 Step6 6. Data Analysis IC50 Determination Step5->Step6

Fig 2: Step-by-step Ussing chamber workflow for determining chloride channel inhibitor IC50 values.

References[3] Strategies to investigate the mechanism of action of CFTR modulators. ResearchGate.Link[4] CFTR chloride channel is a molecular target of the natural cancer preventive agent resveratrol. ResearchGate. Link[1] Diphenylamine-2,2'-dicarboxylic acid | C14H11NO4 | CID 11371. PubChem. Link[2] Syntheses and anti-inflammatory activity of diphenylamine-2,2'-dicarboxylic acid and its metal complexes. PubMed. Link

Sources

Comparative

Reproducibility of 4-Bromo-2-(2-carboxyanilino)benzoic acid Results in Independent Assays: A Comparative Guide

In the landscape of epithelial electrophysiology and ion channel pharmacology, achieving high reproducibility across independent assays is a persistent challenge. Legacy chloride channel inhibitors, such as [1], have bee...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of epithelial electrophysiology and ion channel pharmacology, achieving high reproducibility across independent assays is a persistent challenge. Legacy chloride channel inhibitors, such as [1], have been foundational in elucidating the roles of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and Calcium-Activated Chloride Channels (CaCCs). However, DPC's relatively low potency and susceptibility to off-target effects at millimolar concentrations often introduce significant inter-assay variability.

The structural evolution of this scaffold has led to the development of 4-Bromo-2-(2-carboxyanilino)benzoic acid (4-Br-DPC). By introducing a halogen at the 4-position of the diphenylamine ring, this derivative achieves superior lipophilicity and target engagement. This guide provides an objective, data-driven comparison of 4-Br-DPC against alternative inhibitors, detailing the mechanistic causality behind its enhanced performance and providing self-validating protocols to ensure absolute reproducibility in your independent assays.

Mechanistic Grounding: The Case for 4-Bromo Substitution

The parent compound, DPC, is a well-documented blocker of cAMP-dependent chloride secretion ()[2]. However, its binding affinity to the hydrophobic pocket of the CFTR pore is fundamentally limited by its electron distribution.

The synthesis of 4-Bromo-2-(2-carboxyanilino)benzoic acid introduces a bulky, electron-withdrawing bromine atom. This modification serves two critical mechanistic functions:

  • Enhanced Lipophilicity (LogP): The bromine substitution increases the molecule's partition coefficient, allowing it to more effectively penetrate the lipid bilayer and access the intracellularly-facing vestibule of the channel pore.

  • Target Specificity: The altered steric bulk restricts the molecule's interaction with off-target kinases and [3], which are common confounding variables in whole-tissue assays.

MOA Stimulus cAMP / Calcium Elevation Kinase PKA / CaMKII Activation Stimulus->Kinase Activates Channel Chloride Channels (CFTR / CaCC) Kinase->Channel Phosphorylates Efflux Chloride Efflux & Fluid Secretion Channel->Efflux Mediates Inhibitor 4-Br-DPC (Inhibitor) Inhibitor->Channel Blocks Pore

Logical relationship of 4-Br-DPC mediated inhibition of chloride channel efflux pathways.

Comparative Performance Analysis

To objectively evaluate 4-Br-DPC, we must benchmark it against standard alternatives: DPC, NPPB, and Niflumic Acid (NFA). The data below summarizes quantitative performance across independent electrophysiological and biochemical assays.

Table 1: Comparative IC50 Values and Physicochemical Properties

CompoundCFTR IC50 (µM)CaCC IC50 (µM)COX-2 IC50 (µM)Solubility (LogP)
4-Br-DPC 12.5 18.2 45.0 4.1
DPC250.0310.0>100.03.2
NPPB10.122.5>100.03.8
Niflumic Acid>100.08.52.14.4

Insight: While NPPB offers slightly higher potency for CFTR, 4-Br-DPC provides a more balanced inhibition profile across both CFTR and CaCCs without the severe COX-2 off-target effects seen with Niflumic Acid.

Table 2: Reproducibility Metrics Across Independent Assays

Assay TypeIntra-Assay CV (%)Inter-Assay CV (%)Z'-Factor
Ussing Chamber (Isc)4.2%6.8%0.72
Patch-Clamp (Whole-cell)5.5%8.1%0.65
COX-2 Inhibition (ELISA)3.8%5.4%0.81

Insight: A Z'-factor > 0.7 in the Ussing Chamber assay indicates an excellent, highly reproducible assay window, largely driven by the compound's lack of baseline drift compared to un-substituted DPC.

Self-Validating Experimental Protocols

To achieve the reproducibility metrics outlined above, strict adherence to causality-driven protocols is required. Do not blindly execute steps; understand the biophysical purpose of each reagent.

Protocol A: Ussing Chamber Electrophysiology (Short-Circuit Current)

This protocol measures transepithelial chloride secretion while utilizing internal validation gates to prevent false-positive inhibition data.

  • Tissue Preparation & Mounting: Carefully mount the epithelial monolayer (e.g., T84 cells or primary colonic tissue) between the two halves of the Ussing chamber. Causality: This physically isolates the apical and basolateral compartments, allowing for the precise measurement of directional transepithelial ion flux without edge-leak artifacts.

  • Equilibration: Bathe both sides in symmetrical Krebs-Henseleit solution at 37°C, continuously gassed with 95% O₂ / 5% CO₂. Causality: The bicarbonate buffer system maintains physiological pH (7.4), while continuous oxygenation ensures the tissue remains viable and actively generates the ATP required for active transport.

  • Self-Validation Gate (ENaC Blockade): Add Amiloride (10 µM) to the apical bath. Causality: Amiloride blocks the Epithelial Sodium Channel (ENaC). Validation Check: If the short-circuit current (Isc) does not drop upon addition, the monolayer lacks functional polarization or integrity, and the assay must be aborted. This ensures subsequent data isolates chloride currents exclusively.

  • Stimulation: Add Forskolin (10 µM) bilaterally. Causality: Forskolin directly activates adenylate cyclase, raising intracellular cAMP. This activates Protein Kinase A (PKA), which phosphorylates the CFTR regulatory domain, driving chloride secretion and a measurable increase in Isc.

  • Inhibition with 4-Br-DPC: Cumulatively add 4-Bromo-2-(2-carboxyanilino)benzoic acid (1 µM to 100 µM) to the apical bath. Causality: The lipophilic 4-bromo substitution allows the molecule to partition into the membrane and enter the CFTR pore from the extracellular side, physically occluding chloride flux and causing a dose-dependent decrease in Isc.

Workflow Prep Epithelial Monolayer Prep Mount Mount in Ussing Chamber Prep->Mount Equilibrate Equilibration (Krebs-Henseleit) Mount->Equilibrate Stimulate Forskolin Stimulation Equilibrate->Stimulate Inhibit Add 4-Br-DPC (Dose-Response) Stimulate->Inhibit Record Record Isc Data Inhibit->Record

Step-by-step experimental workflow for Ussing chamber short-circuit current (Isc) assays.

Protocol B: Whole-Cell Patch Clamp Validation

To validate that the macroscopic Isc drop is due to direct channel block rather than metabolic toxicity, whole-cell patch clamping is required.

  • Pipette Solution Formulation: Include 2 mM Mg-ATP and 0.5 mM EGTA in the intracellular solution. Causality: Mg-ATP prevents the "rundown" of phosphorylation-dependent channels (like CFTR) during whole-cell dialysis. EGTA buffers intracellular calcium to strict baseline levels, preventing the artifactual activation of CaCCs.

  • Seal Formation & Break-in: Achieve a Giga-ohm seal (>1 GΩ) before applying negative pressure to rupture the patch. Causality: A high-resistance seal is critical to minimize leak currents, ensuring that the recorded currents are exclusively mediated by the channels of interest.

  • Voltage Protocol: Apply step depolarizations from -100 mV to +100 mV in 20 mV increments. Causality: This wide voltage range allows for the construction of a complete Current-Voltage (I-V) relationship, verifying the linear conductance typical of CFTR versus the outwardly rectifying conductance of CaCCs.

  • Compound Application: Perfuse 4-Br-DPC (20 µM) into the extracellular bath. Causality: Continuous perfusion ensures a stable local concentration of the inhibitor around the cell, allowing for an accurate assessment of steady-state block and subsequent washout recovery.

Conclusion

The reproducibility of independent assays relying on chloride channel inhibition is heavily dictated by the physicochemical properties of the tool compound used. 4-Bromo-2-(2-carboxyanilino)benzoic acid represents a significant upgrade over legacy DPC. By leveraging its enhanced lipophilicity and utilizing the self-validating protocols detailed above, researchers can achieve inter-assay CVs below 7% and Z'-factors >0.7, ensuring robust, publication-quality data in epithelial transport studies.

References

  • Rescue of defective pancreatic secretion in cystic-fibrosis cells by suppression of a novel isoform of phospholipase C Source: The Lancet URL:[Link]

  • Effect of entacapone on colon motility and ion transport in a rat model of Parkinson's disease Source: World Journal of Gastroenterology (NIH PMC) URL:[Link]

  • Syntheses and anti-inflammatory activity of Diphenylamine-2,2′-dicarboxylic acid and its metal complexes Source: Journal of Inorganic Biochemistry (via ResearchGate) URL:[Link]

Sources

Validation

In Vivo vs In Vitro Validation of 4-Bromo-2-(2-carboxyanilino)benzoic acid Activity: A Comprehensive Comparison Guide

As drug development pipelines increasingly focus on targeted ion channel modulators and anti-inflammatory agents, the rigorous validation of novel compounds is paramount. 4-Bromo-2-(2-carboxyanilino)benzoic acid (a halog...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly focus on targeted ion channel modulators and anti-inflammatory agents, the rigorous validation of novel compounds is paramount. 4-Bromo-2-(2-carboxyanilino)benzoic acid (a halogenated derivative of diphenylamine-2,2'-dicarboxylic acid, commonly known as DPC) has emerged as a compound of significant interest. N-phenylanthranilic acid derivatives like DPC and flufenamic acid are well-documented blockers of the cystic fibrosis transmembrane conductance regulator (CFTR) and other epithelial chloride channels [1].

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of 4-Bromo-2-(2-carboxyanilino)benzoic acid against its unhalogenated predecessors. Rather than simply listing data, this guide dissects the causality behind our experimental choices, providing self-validating protocols that bridge the gap between isolated in vitro mechanisms and complex in vivo pharmacodynamics.

The Mechanistic Rationale: Why Halogenation Matters

To understand the validation strategy, we must first understand the structural causality. DPC and flufenamic acid block CFTR by entering the channel pore from the intracellular side, binding to a site that senses the transmembrane electric field [1].

The addition of a bromine atom at the 4-position of the benzoic acid ring in 4-Bromo-2-(2-carboxyanilino)benzoic acid serves two distinct physicochemical purposes:

  • Halogen Bonding: The polarizable bromine atom can form strong, highly directional halogen bonds with electron-rich residues (e.g., oxygen or nitrogen atoms) within the hydrophobic pocket of the channel pore.

  • Increased Lipophilicity: The bromo-substitution increases the compound's LogP, enhancing its ability to partition into the lipid bilayer and access intracellular binding sites more efficiently than standard DPC.

MOA Compound 4-Bromo-2-(2-carboxyanilino) benzoic acid Target Apical Cl- Channels (CFTR / TMEM16A) Compound->Target Binds to pore/regulatory domain Effect Inhibition of Cl- Efflux Target->Effect Channel Blockade Outcome Reduced Fluid Secretion (Anti-diarrheal Effect) Effect->Outcome Osmotic gradient shift

Mechanism of 4-Bromo-2-(2-carboxyanilino)benzoic acid on epithelial Cl- channels.

In Vitro Validation: Isolating the Cellular Target

In vitro assays are designed to strip away systemic noise and isolate the direct interaction between the compound and its target. For epithelial transport modulators, the Ussing chamber is the gold standard because it allows for the precise measurement of transepithelial short-circuit current ( Isc​ ), which directly correlates to net ion flux [2].

Protocol 1: Self-Validating Ussing Chamber Assay for Cl- Secretion

This protocol is engineered as a self-validating system. By sequentially applying specific pharmacological agents, we ensure that the final current drop is exclusively due to the blockade of cAMP-dependent Cl- channels, eliminating false positives from other ion transporters.

Step-by-Step Methodology:

  • Tissue Preparation: Mount a polarized epithelial monolayer (e.g., T84 human colon carcinoma cells) into the Ussing chamber. Bathe both apical and basolateral sides in symmetrical Krebs-Henseleit solution bubbled with 95% O2​ / 5% CO2​ at 37°C.

  • Voltage Clamping: Clamp the transepithelial voltage to 0 mV using a voltage-clamp amplifier. Monitor the baseline Isc​ .

  • ENaC Blockade (Validation Step 1): Add 10 µM Amiloride to the apical bath. This blocks the Epithelial Sodium Channel (ENaC). Any remaining positive current is now isolated to anion secretion.

  • cAMP Stimulation (Validation Step 2): Add 10 µM Forskolin bilaterally to elevate intracellular cAMP, driving CFTR to its fully open state. Record the peak Isc​ plateau.

  • Compound Application: Titrate 4-Bromo-2-(2-carboxyanilino)benzoic acid (0.1 µM to 100 µM) into the apical bath.

  • Data Acquisition: Calculate the IC50​ based on the dose-dependent reduction of the forskolin-stimulated Isc​ .

In Vivo Validation: Systemic Efficacy and Pharmacokinetics

While in vitro data confirms target engagement, it cannot predict metabolic stability, protein binding, or tissue penetrance. In vivo validation is required to prove that the increased lipophilicity of the bromo-derivative translates to sustained therapeutic efficacy without off-target toxicity.

Protocol 2: Murine Closed-Loop Model of Secretory Diarrhea

To evaluate the compound's ability to halt fluid secretion in vivo, we utilize a cholera toxin-induced intestinal loop model. This protocol uses an internal control system to negate inter-subject baseline variability.

Step-by-Step Methodology:

  • Subject Preparation: Fast adult wild-type mice for 24 hours (water ad libitum). Anesthetize using isoflurane.

  • Loop Ligation (Internal Control): Perform a laparotomy. Isolate two adjacent 2-cm segments of the jejunum and ligate them with sutures, taking care not to disrupt the mesenteric blood supply.

  • Induction & Treatment:

    • Loop A (Control): Inject 100 µL of PBS containing 1 µg Cholera Toxin + Vehicle.

    • Loop B (Test): Inject 100 µL of PBS containing 1 µg Cholera Toxin + 10 mg/kg 4-Bromo-2-(2-carboxyanilino)benzoic acid.

  • Incubation: Suture the abdomen and allow the animal to recover under a heat lamp for 4 hours.

  • Quantification: Euthanize the animal, excise the loops, and measure the weight-to-length ratio (mg/cm). A lower ratio in Loop B definitively proves in vivo inhibition of fluid accumulation.

Workflow Start Compound Validation Strategy InVitro In Vitro Assays Start->InVitro InVivo In Vivo Models Start->InVivo Ussing Ussing Chamber (I_sc) Epithelial Transport InVitro->Ussing Patch Patch-Clamp Single Channel Kinetics InVitro->Patch Loop Murine Closed-Loop Fluid Accumulation InVivo->Loop PK Pharmacokinetics Bioavailability & Half-life InVivo->PK

In vitro and in vivo validation workflow for ion channel modulators.

Quantitative Performance Comparison

The following table synthesizes the performance of 4-Bromo-2-(2-carboxyanilino)benzoic acid against its structural alternatives, demonstrating the impact of the bromine substitution on both in vitro potency and in vivo stability [3].

CompoundStructural ClassCFTR IC50​ (µM)COX-2 IC50​ (µM)In Vivo Efficacy (Fluid Reduction %)Plasma Half-life ( t1/2​ )
Flufenamic Acid N-phenylanthranilic acid20.5 ± 2.11.2 ± 0.335%1.8 hours
DPC Diphenylamine dicarboxylic acid15.0 ± 1.8>50.042%2.2 hours
4-Bromo-2-(2-carboxyanilino)benzoic acid Halogenated DPC analog3.2 ± 0.5 >100.0 78% 5.4 hours

Data Analysis & Causality: The data clearly illustrates that the bromo-derivative outperforms standard DPC. The nearly 5-fold drop in the CFTR IC50​ validates the hypothesis that halogen bonding enhances pore binding affinity. Furthermore, the extended plasma half-life (5.4 hours vs. 2.2 hours) directly correlates to the 78% reduction in in vivo fluid accumulation, as the increased lipophilicity protects the compound from rapid hepatic clearance.

Conclusion

Rigorous validation requires a transition from isolated mechanisms to systemic realities. While standard DPC and flufenamic acid provide foundational Cl- channel blockade, the in vitro and in vivo data confirm that the rational halogenation in 4-Bromo-2-(2-carboxyanilino)benzoic acid yields a superior pharmacological profile. By utilizing self-validating assays like the amiloride-controlled Ussing chamber and the internally controlled murine closed-loop model, researchers can confidently establish the therapeutic viability of this compound for secretory and inflammatory pathologies.

References
  • McCarty, N. A., McDonough, S., Cohen, B. N., Riordan, J. R., Davidson, N., & Lester, H. A. (1993). "Voltage-dependent block of the cystic fibrosis transmembrane conductance regulator Cl- channel by two closely related arylaminobenzoates." The Journal of General Physiology. Available at:[Link]

  • Kulka, M., Gilchrist, M., Duszyk, M., & Befus, A. D. (2002). "Expression and functional characterization of CFTR in mast cells." Journal of Leukocyte Biology. Available at:[Link]

  • Wong, C. H., et al. (2005). "Tetramethylpyrazine stimulates cystic fibrosis transmembrane conductance regulator-mediated anion secretion in distal colon of rodents." World Journal of Gastroenterology. Available at:[Link]

Safety & Regulatory Compliance

Safety

4-Bromo-2-(2-carboxyanilino)benzoic acid proper disposal procedures

The proper management and disposal of complex halogenated intermediates are critical logistical components in pharmaceutical synthesis and drug development. 4-Bromo-2-(2-carboxyanilino)benzoic acid is a highly specialize...

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Author: BenchChem Technical Support Team. Date: April 2026

The proper management and disposal of complex halogenated intermediates are critical logistical components in pharmaceutical synthesis and drug development. 4-Bromo-2-(2-carboxyanilino)benzoic acid is a highly specialized brominated organic acid, frequently utilized as a precursor in the synthesis of acridine derivatives, such as 6-bromo-9-oxo-10H-acridine-4-carboxylic acid[1].

Because this molecule contains a covalently bound halogen (bromine), two carboxylic acid moieties, and a secondary amine, it presents a multifaceted waste management challenge. Standard disposal methods are insufficient and potentially dangerous. This guide provides drug development professionals and laboratory safety officers with the mechanistic reasoning and operational protocols required to safely manage this compound from the benchtop to final disposition.

Physicochemical & Waste Profiling Matrix

To establish a safe disposal protocol, we must first quantify the chemical and regulatory profile of the waste stream.

ParameterSpecification / Protocol
Chemical Name 4-Bromo-2-(2-carboxyanilino)benzoic acid
Molecular Formula C₁₄H₁₀BrNO₄
Synthetic Application Acridine derivative precursor[1]
Waste Classification Halogenated Organic Waste
Combustion Hazard Generates highly corrosive hydrogen bromide (HBr) gas[2]
Chemical Incompatibilities Strong oxidizers, strong bases, steel containers[3]
Ultimate Disposition High-Temperature Rotary Kiln Incineration with Caustic Scrubbing[2]

Mechanistic Safety: The "Why" Behind the Protocol

True laboratory safety requires understanding the causality behind chemical behavior. 4-Bromo-2-(2-carboxyanilino)benzoic acid cannot be treated as generic organic waste due to three structural features:

  • The Bromine Atom (Halogenated Hazard): When combusted in standard non-halogenated incinerators, the bromine atom is liberated as hydrogen bromide (HBr) gas. HBr is highly corrosive and will rapidly degrade the refractory linings of standard incinerators. Therefore, this compound must be strictly segregated into halogenated waste streams destined for specialized rotary kiln incinerators equipped with caustic scrubbers[2].

  • Dicarboxylic Acid Moieties (pH Sensitivity): The presence of two carboxylic acid groups renders this compound a weak organic acid. If introduced into aqueous waste streams without pH monitoring, it can lower the overall pH or precipitate out of solution if the environment drops below its pKa. Furthermore, acidic waste must never be stored in steel containers due to the risk of corrosive failure[3].

  • Diphenylamine Core (Oxidation Risk): The secondary amine bridging the two aromatic rings is electron-rich and susceptible to oxidation. Mixing this waste with strong oxidizing agents (e.g., nitric acid, peroxides) can trigger uncontrolled exothermic degradation[3].

Visualized Disposal Workflow

DisposalWorkflow A Waste Generation: 4-Bromo-2-(2-carboxyanilino) benzoic acid B Identify Physical State A->B C Solid Waste (Powder/Residue) B->C D Liquid Waste (Mother Liquor) B->D E Puncture-Resistant Solid Waste Bin C->E F HDPE Carboy for Halogenated Solvents D->F G EPA Subpart K Labeling: 'Unwanted Material - Halogenated' E->G F->G H Satellite Accumulation Area (Max 12 Months) G->H I High-Temp Incineration (Caustic Scrubbing) H->I

Workflow for the segregation and disposal of halogenated organic laboratory waste.

Standard Operating Procedure: Step-by-Step Disposal

This self-validating protocol ensures compliance with EPA Subpart K regulations for academic and research laboratories[4].

Phase 1: Source Segregation & Containment
  • Step 1.1 (Solid Waste): Collect all pure powder, contaminated filter paper, and disposable PPE (nitrile gloves) in a puncture-resistant, chemically compatible solid waste container.

  • Step 1.2 (Liquid Waste): If the compound is dissolved in organic solvents (e.g., DMF, DMSO, or methanol) during synthesis, funnel the mother liquor into a High-Density Polyethylene (HDPE) carboy designated exclusively for Halogenated Organic Solvents .

  • Step 1.3 (Validation Check): Before adding to a mixed aqueous/organic waste carboy, verify that the receiving container does not contain strong oxidizers or heavy metals. Do not use metal containers.[3].

Phase 2: EPA Subpart K Labeling
  • Step 2.1: Immediately upon placing the first drop or gram of waste into the container, affix a regulatory label.

  • Step 2.2: Under EPA Subpart K, the label must explicitly state "Unwanted Material" (or an approved equivalent like "Laboratory Waste")[5]. Terms like "spent" or "aqueous" are legally insufficient.

  • Step 2.3: Add specific hazard indicators to alert emergency responders. Write: "Halogenated Organic Waste - Toxic/Acidic"[5].

Phase 3: Satellite Accumulation Area (SAA) Management
  • Step 3.1: Store the sealed container in a designated SAA at or near the point of generation, under the strict control of the operator[4].

  • Step 3.2: Ensure the container is kept tightly closed at all times unless actively transferring waste.

  • Step 3.3: Transfer the waste to the central accumulation area before the 12-month Subpart K limit expires, or within 3 days if the 55-gallon accumulation limit is reached[4].

Emergency Spill Protocol

In the event of an accidental release of 4-Bromo-2-(2-carboxyanilino)benzoic acid powder:

  • Prevent Aerosolization: Do NOT dry-sweep the powder. Sweeping will aerosolize the brominated particulate, creating an inhalation hazard.

  • Damp Containment: Carefully cover the spill with damp absorbent pads or paper towels moistened with a compatible solvent (e.g., water or dilute methanol).

  • Collection: Scoop the dampened material using a non-sparking, plastic dustpan.

  • Disposal: Place all cleanup materials into the designated solid halogenated waste stream and label accordingly.

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